1-Phenylethanol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID1020859 | |
| Record name | alpha-Methylbenzyl alcohol | |
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Molecular Weight |
122.16 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a mild floral odor; [HSDB], colourless to pale yellow liquid or white solid with a mild floral odour | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | Benzenemethanol, .alpha.-methyl- | |
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| Record name | alpha-Methylbenzyl alcohol | |
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| Record name | 1-Phenylethanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | alpha-Methylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
399 °F at 745 mmHg (NTP, 1992), 204 °C, 204.00 to 205.00 °C. @ 745.00 mm Hg | |
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| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | 1-Phenylethanol | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
185 °F (NTP, 1992), 93 °C, 200 °F (93 °C) (CLOSED CUP) | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | alpha-Methylbenzyl alcohol | |
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| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in glycerol, mineral oil, alcohol, SOL IN MOST ORGANIC SOLVENTS, A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit., In water, 1,950 mg/l @ 25 °C, 1.95 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | 1-Phenylethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032619 | |
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| Record name | alpha-Methylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.013 @ 25 °C, 1.009-1.014 | |
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| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | alpha-Methylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/791/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 120.2 °F; 5 mmHg at 167.4 °F (NTP, 1992), 0.05 [mmHg] | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | alpha-Methylbenzyl alcohol | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
98-85-1, 13323-81-4 | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | 1-Phenylethanol | |
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| Record name | alpha-Methylbenzyl alcohol | |
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| Record name | 1-Phenylethanol | |
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| Record name | Benzenemethanol, .alpha.-methyl- | |
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| Record name | 1-phenylethanol | |
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| Record name | (±)-α-methylbenzyl alcohol | |
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| Record name | 1-PHENYLETHANOL | |
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| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | 1-Phenylethanol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
68 °F (NTP, 1992), 20.7 °C, 20 °C | |
| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | ALPHA-METHYLBENZYL ALCOHOL | |
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| Record name | 1-Phenylethanol | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylethanol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-phenylethanol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. Detailed experimental protocols and tabulated data are presented to facilitate understanding and replication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is typically run in a deuterated solvent, such as deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | - | 5H | Aromatic (C₆H₅) |
| 4.88 | Quartet | 6.5 | 1H | Methine (CH) |
| ~2.50 | Singlet (broad) | - | 1H | Hydroxyl (OH) |
| 1.48 | Doublet | 6.5 | 3H | Methyl (CH₃) |
Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature.
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.[1] Spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 145.8 | C1 (Quaternary aromatic) |
| 128.5 | C3/C5 (Aromatic CH) |
| 127.5 | C4 (Aromatic CH) |
| 125.4 | C2/C6 (Aromatic CH) |
| 70.4 | Methine (CH-OH) |
| 25.1 | Methyl (CH₃) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its covalent bonds.[2] It is particularly useful for identifying functional groups.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Bond Vibration |
| 3400 - 3300 | Strong, Broad | O-H stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic sp²) |
| 3000 - 2850 | Medium | C-H stretch (Aliphatic sp³) |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1200 - 1050 | Strong | C-O stretch (Alcohol) |
| 760, 700 | Strong | C-H bend (Monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio.[3] Electron Ionization (EI) is a common method that causes fragmentation of the molecule, providing a characteristic "fingerprint."[4]
Table 4: Mass Spectrometry Data (EI) for this compound
| m/z (Mass/Charge) | Relative Abundance (%) | Fragment Assignment |
| 122 | ~40 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [M - CH₃]⁺ (Base Peak) |
| 79 | ~60 | [C₆H₇]⁺ |
| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of a compound like this compound using the spectroscopic methods discussed.
Caption: Workflow for Structural Elucidation via Spectroscopy.
Experimental Protocols
-
Sample Preparation : Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% tetramethylsilane, TMS).[5][6]
-
Dissolution : Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Tube Capping : Cap the NMR tube securely to prevent solvent evaporation.
-
Spectrometer Setup : Insert the sample into the spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.[7]
-
Data Acquisition : Acquire the ¹H spectrum. For ¹³C NMR, a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[1][5] Standard acquisition parameters for routine spectra are generally sufficient.[8]
-
Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
-
Sample Preparation (Thin Film Method for Liquids) : Since this compound is a liquid at room temperature, the thin film method is appropriate.[9]
-
Plate Cleaning : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.
-
Sample Application : Place one to two drops of this compound onto the polished face of one salt plate.[9]
-
Assembly : Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.
-
Data Acquisition : Place the assembled plates into the sample holder of the IR spectrometer.[10]
-
Spectrum Recording : Record the spectrum, typically over the range of 4000 to 600 cm⁻¹. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
-
Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent (e.g., dry acetone or methylene chloride), and return them to a desiccator for storage.[9]
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[11] The sample is vaporized in a high-vacuum environment.[11]
-
Ionization (Electron Impact - EI) : In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).[3]
-
Fragmentation : The high energy of the EI process imparts significant excess energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.[11]
-
Acceleration : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.[3]
-
Mass Analysis : The ions are deflected by a magnetic field. The degree of deflection depends on the mass-to-charge (m/z) ratio of each ion; lighter ions are deflected more than heavier ones.[3]
-
Detection : A detector at the end of the analyzer records the m/z ratio and relative abundance of each ion that strikes it.[3]
-
Spectrum Generation : The data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.[4]
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. sc.edu [sc.edu]
- 9. webassign.net [webassign.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Toxicology and Safety Profile of 1-Phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology and safety data for 1-phenylethanol (CAS No. 98-85-1), a versatile aromatic alcohol utilized in fragrances, flavorings, and as a chemical intermediate. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key toxicological studies are provided, adhering to internationally recognized guidelines.
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 400 mg/kg | [1] |
| LD50 | Rabbit | Dermal | > 2500 mg/kg | [2][3] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD 425
The acute oral toxicity of this compound is typically determined using the Up-and-Down Procedure (UDP), as outlined in OECD Guideline 425. This method is a sequential test that minimizes the number of animals required to estimate the LD50.
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimated to laboratory conditions for at least five days prior to the study.
-
Housing and Feeding: Animals are housed individually with free access to standard laboratory diet and drinking water.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal (survival or death).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Irritation and Sensitization
This compound is classified as a skin and eye irritant. It is not considered to be a skin sensitizer.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Irritant | [1] |
| Eye Irritation | Rabbit | Severe Irritant | [1] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [4] |
Experimental Protocol: Acute Dermal Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area (approximately 6 cm²) of clipped, intact skin. The application site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[4]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations may continue for up to 14 days.[4]
-
Scoring: Skin reactions are graded according to a numerical scoring system.
Experimental Protocol: Acute Eye Irritation/Corrosion - OECD 405
This test assesses the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[5][6]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][8]
-
Scoring: Ocular lesions are scored using a standardized system. The reversibility of any observed effects is also evaluated.[5]
Experimental Protocol: Skin Sensitization (Guinea Pig Maximization Test - GPMT) - OECD 406
The GPMT is an adjuvant-type test designed to assess the potential of a substance to induce skin sensitization.
-
Test Animals: Young adult guinea pigs are used.
-
Induction Phase: The test involves an initial intradermal injection of the test substance with Freund's Complete Adjuvant (FCA) to enhance the immune response, followed one week later by a topical application of the test substance.[9][10]
-
Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin.[9][10]
-
Evaluation: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal.
Repeated Dose Toxicity
Sub-chronic oral exposure to this compound has been shown to cause adverse effects, primarily targeting the liver.
| Study Duration | Species | Route | NOAEL | Observed Effects | Reference |
| 16 Days | Mouse | Oral | 500 mg/kg/day | No adverse effects observed at this level. | [4] |
| 90 Days | Rat | Oral | - | Signs of liver toxicity. | [11] |
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Test Animals: Rats are the preferred species.[12] At least 10 males and 10 females per group are used.[13]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxicity but not death or severe suffering.[14]
-
Administration: The test substance is administered orally on a daily basis for 90 days, typically by gavage or in the diet/drinking water.[12][13]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.[15] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is conducted.[12]
Genotoxicity
This compound has not shown evidence of mutagenicity in bacterial reverse mutation assays.
| Test System | Metabolic Activation | Result | Reference |
| Ames Test (S. typhimurium) | With and without | Negative | [4] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro assay is widely used to detect point mutations (base substitutions and frameshifts) induced by chemical substances.[16]
-
Test Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[16][17] These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[16][18] There are two primary methods: the plate incorporation method and the pre-incubation method.[18]
-
Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.[16][18] A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Carcinogenicity
There is some evidence of carcinogenic activity of this compound in male rats, specifically an increased incidence of kidney tumors. No evidence of carcinogenicity was observed in female rats or in mice.
| Species | Sex | Route | Result | Tumor Type | Reference |
| Rat (F344/N) | Male | Gavage | Some evidence | Renal tubular cell adenomas and adenocarcinomas | [19] |
| Rat (F344/N) | Female | Gavage | No evidence | - | [19] |
| Mouse (B6C3F1) | Male & Female | Gavage | No evidence | - | [10] |
Reproductive and Developmental Toxicity
Studies on a structurally related compound, phenylethyl alcohol, suggest that at high doses, developmental effects can occur. For this compound, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity has been established.
| Endpoint | Species | Route | NOAEL | Reference |
| Developmental Toxicity | Rat | Dermal | 70 mg/kg/day | [20] |
Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414
This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance.
-
Test Animals: The rat is the preferred rodent species.[21]
-
Dosing Period: The test substance is administered daily to pregnant females, typically from implantation to the day before expected delivery.[21]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not mortality.
-
Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded. At termination, a macroscopic examination is performed.
-
Fetal Evaluation: Fetuses are removed by caesarean section, weighed, and examined for external, visceral, and skeletal abnormalities.[21]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test - OECD 421
This screening test provides initial information on the potential effects of a substance on reproductive function and development.
-
Test Animals: Rats are typically used.
-
Dosing: The substance is administered to both males and females. Males are dosed for a minimum of four weeks (including before and during mating), and females are dosed throughout the study (approximately 63 days).[20]
-
Endpoints: The study evaluates mating performance, fertility, pregnancy outcomes, and the survival and growth of the offspring. At termination, reproductive organs are examined histopathologically.
Toxicokinetics and Metabolism
This compound is absorbed following oral and dermal administration. The primary metabolic pathway involves the oxidation of the alcohol group to a ketone, forming acetophenone. This biotransformation is catalyzed by dehydrogenases present in the liver cytosol and microsomes.[1]
Signaling Pathways and Mechanism of Toxicity
The carcinogenicity observed in male rats (renal tumors) suggests a potential mechanism of nephrotoxicity. While the specific signaling pathways for this compound-induced toxicity have not been fully elucidated, general mechanisms of chemical-induced kidney injury often involve oxidative stress, inflammation, and direct cellular damage. The metabolism of this compound to acetophenone may play a role in its toxic effects.
Conclusion
This compound exhibits moderate acute oral toxicity and is a skin and eye irritant. It is not a skin sensitizer and is not mutagenic in the Ames test. There is some evidence of carcinogenicity in male rats, with the kidney being the target organ. The NOAEL for developmental toxicity has been established. The primary metabolic pathway is oxidation to acetophenone. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity, particularly the observed nephrotoxicity in male rats. This information is crucial for conducting comprehensive risk assessments for human health.
References
- 1. This compound | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the mechanisms of nephrotoxicity caused by nephrotoxic compounds using toxicological network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flashpointsrl.com [flashpointsrl.com]
- 8. Biotransformation of 1- and 2-phenylethanol to products of high value via redox reactions [biotechnologia-journal.org]
- 9. This compound, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. View Attachment [cir-reports.cir-safety.org]
- 18. Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 20. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]
- 21. This compound, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Properties of 1-Phenylethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 1-phenylethanol (α-methylbenzyl alcohol), a chiral aromatic alcohol with applications in fragrance, flavoring, and as a precursor in organic synthesis. This document collates available experimental data, details relevant experimental methodologies, and presents logical workflows for the determination of these properties, aiming to be a vital resource for professionals in research, development, and quality control.
Core Thermodynamic and Physical Properties
A compilation of the fundamental physical and thermodynamic properties of this compound is presented below. These values are crucial for process design, safety assessments, and understanding the compound's behavior in various chemical and physical processes.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O | [1] |
| Molar Mass | 122.167 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | [2][3] |
| Melting Point | 19-20 °C | [1] |
| 20.7 °C (293.8 K) | [2] | |
| 9-11 °C (for enantiomers) | [4] | |
| Boiling Point | 204 °C at 745 mmHg | [1] |
| 204 °C (477 K) | [2] | |
| 88-89 °C at 10 mmHg (for enantiomers) | [4] | |
| Density | 1.012 g/mL at 25 °C | [1] |
| Flash Point | 93 °C | [2] |
Table 2: Vapor Pressure of this compound
| Temperature (°F) | Temperature (°C) | Vapor Pressure (mmHg) | Source |
| 68 | 20 | 0.1 | [1][3] |
| 120.2 | 49 | 1 | [3] |
| 167.4 | 75.2 | 5 | [3] |
Note: The vapor pressure data is for the racemic mixture.
Experimental Protocols for Thermodynamic Property Determination
Accurate determination of thermodynamic properties relies on precise experimental techniques. This section outlines the methodologies for key thermodynamic measurements.
Enthalpy of Combustion
The standard enthalpy of combustion (ΔH°c) is a critical parameter for determining the standard enthalpy of formation. The experimental determination of the enthalpy of combustion is typically carried out using bomb calorimetry.
Experimental Workflow for Bomb Calorimetry:
Heat Capacity
The heat capacity (Cp) of liquid this compound can be determined using adiabatic calorimetry. This method minimizes heat exchange with the surroundings, allowing for precise measurement of the energy required to raise the temperature of the substance.
Experimental Workflow for Adiabatic Calorimetry:
Vapor Pressure
The vapor pressure of this compound as a function of temperature can be determined using an isoteniscope. This apparatus allows for the measurement of the vapor pressure of a liquid in equilibrium with its vapor.
Logical Relationship for Vapor Pressure Measurement:
References
Solubility of 1-Phenylethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-phenylethanol in various organic solvents. This information is critical for a wide range of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.
Core Data: Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Source |
| Water | 20 | 20 g/L | ChemicalBook |
| Water | 25 | 1.95 mg/mL | PubChem |
| Ethanol | Room Temperature | Miscible | PubChem |
Note: "Miscible" indicates that the substances are completely soluble in each other at all proportions.
Experimental Protocol for Solubility Determination
A robust and widely used method for determining the solubility of a solid compound like this compound (which is a solid at temperatures below its melting point of 20 °C) in an organic solvent is the isothermal gravimetric method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a stirrer
-
Thermostatic water bath
-
Calibrated digital thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Vials
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Set the thermostatic water bath to the desired experimental temperature and allow the system to equilibrate.
-
Stir the mixture vigorously for a sufficient amount of time (e.g., 24 hours) to ensure that equilibrium is reached. The presence of undissolved solid this compound is necessary to confirm saturation.
-
-
Sampling:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known mass of the clear supernatant liquid using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
-
Gravimetric Analysis:
-
Transfer the collected sample into a pre-weighed vial.
-
Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of this compound but sufficient to remove the solvent completely.
-
Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the sample withdrawn minus the mass of the dissolved this compound.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or as a mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric Method for Solubility Determination.
References
1-Phenylethanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis
Introduction
1-Phenylethanol is a chiral secondary alcohol that exists as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. These enantiomers are crucial chiral building blocks, or synthons, in the asymmetric synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile. Consequently, the ability to produce enantiomerically pure this compound is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the synthesis, resolution, and application of this compound as a chiral precursor, with a focus on methodologies relevant to researchers and professionals in drug development.
Synthesis of Racemic this compound
The primary industrial route to racemic this compound involves the reduction of acetophenone. This can be achieved through various methods, including catalytic hydrogenation or reduction with metal hydrides.
-
Catalytic Hydrogenation: This method employs a catalyst, such as Raney nickel or palladium on carbon, to hydrogenate acetophenone under pressure. It is a widely used industrial process due to its efficiency and atom economy.
-
Metal Hydride Reduction: Sodium borohydride (NaBH4) is a common reagent for the laboratory-scale reduction of acetophenone to this compound. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.
Chiral Resolution of Racemic this compound
The separation of racemic this compound into its individual enantiomers is a key step in obtaining the desired chiral building block. Several methods are employed for this purpose, with enzymatic kinetic resolution being one of the most prominent and efficient.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Lipases such as Candida antarctica lipase B (CALB) and Candida rugosa lipase are frequently used for this purpose.
Table 1: Enzymatic Kinetic Resolution of this compound
| Enzyme Source | Acyl Donor | Solvent | Temp. (°C) | Enantiomeric Excess (ee%) of Alcohol | Enantiomeric Excess (ee%) of Ester | Conversion (%) | Reference |
| Candida antarctica lipase B (Novozym 435) | Vinyl acetate | Hexane | 30 | >99 | >99 | ~50 | |
| Candida rugosa lipase | Vinyl acetate | Toluene | 40 | 98 | 95 | 48 | |
| Pseudomonas cepacia lipase | Isopropenyl acetate | Diisopropyl ether | 45 | >99 | 97 | 50 | |
| Immobilized Candida rugosa lipase | Acetic anhydride | n-Heptane | 25 | 96 | 94 | 49 |
Experimental Protocol: Enzymatic Kinetic Resolution using Novozym 435
-
Reaction Setup: In a 250 mL flask, dissolve 10 g of racemic this compound in 100 mL of hexane.
-
Addition of Reagents: Add 0.5 equivalents of vinyl acetate as the acylating agent.
-
Enzyme Addition: Introduce 200 mg of immobilized Candida antarctica lipase B (Novozym 435) to the solution.
-
Reaction Conditions: Stir the mixture at 30°C and monitor the reaction progress using chiral gas chromatography (GC).
-
Reaction Termination: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Purification: Evaporate the solvent under reduced pressure. The resulting mixture of unreacted this compound and the formed acetate can be separated by column chromatography on silica gel.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Asymmetric Synthesis of this compound
Directly synthesizing an enantiomerically pure form of this compound is an alternative and often more efficient approach than resolving a racemic mixture. Asymmetric transfer hydrogenation of acetophenone is a well-established method for this purpose.
Asymmetric Transfer Hydrogenation
This method involves the reduction of acetophenone using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst. Ruthenium and rhodium-based catalysts with chiral ligands are commonly employed.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Hydrogen Donor | Base | Temp. (°C) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| RuCl2(p-cymene)/(R,R)-TsDPEN | HCOOH/NEt3 | - | 28 | 98 ((S)-alcohol) | 95 | |
| [Rh(cod)Cl]2/(S,S)-f-Amphox | Isopropanol | KOH | 82 | 96 ((R)-alcohol) | >99 | |
| RuCl--INVALID-LINK-- | Isopropanol | t-BuOK | 25 | 99 ((S)-alcohol) | 98 |
Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
-
Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst, such as RuCl2(p-cymene)/(R,R)-TsDPEN, is prepared in the chosen solvent.
-
Reaction Setup: To a solution of acetophenone in a 5:2 mixture of formic acid and triethylamine, add the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at 28°C for the specified time, monitoring the conversion by TLC or GC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting enantiomerically enriched this compound can be further purified by column chromatography if necessary.
Applications in Drug Development
Enantiomerically pure this compound is a valuable precursor for the synthesis of several active pharmaceutical ingredients (APIs). The chirality of the alcohol is transferred to the final drug molecule, defining its stereochemistry and, consequently, its biological activity.
Example: Synthesis of (S)-Rivastigmine
(S)-Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's and Parkinson's types. A key step in its synthesis involves the use of (S)-1-phenylethanol as a chiral starting material.
Caption: Simplified synthetic pathway to (S)-Rivastigmine utilizing (S)-1-phenylethanol.
This compound, in its enantiomerically pure forms, continues to be a cornerstone chiral building block in the pharmaceutical industry. The development of efficient and scalable methods for its synthesis and resolution, particularly through enzymatic and asymmetric catalytic approaches, has enabled the streamlined production of complex chiral drugs. The methodologies and data presented in this guide underscore the versatility and importance of this compound as a precursor in modern drug development. Further research into novel catalytic systems and biocatalytic processes will undoubtedly continue to enhance its utility and application in the synthesis of next-generation pharmaceuticals.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-phenylethanol, a secondary alcohol of significant interest in various scientific fields. Understanding its fragmentation behavior is crucial for its identification and quantification in complex matrices. This document outlines the key fragment ions observed under electron ionization (EI), presents a detailed experimental protocol for its analysis, and visualizes the fragmentation pathway and experimental workflow.
Core Data Presentation: Fragmentation of this compound
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The molecular ion and key fragment ions are summarized in the table below. This data is essential for the accurate identification of this compound in various analytical applications.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) | Interpretation |
| 122 | [C₈H₁₀O]⁺• | ~20 | Molecular Ion (M⁺•) |
| 107 | [C₇H₇O]⁺ | 100 | Base Peak; Loss of a methyl radical (•CH₃) |
| 79 | [C₆H₇]⁺ | ~60 | Phenylium ion derivative |
| 77 | [C₆H₅]⁺ | ~40 | Phenylium ion |
| 51 | [C₄H₃]⁺ | ~25 | Fragmentation of the phenyl ring |
Fragmentation Pathway and Mechanism
Under electron ionization, this compound undergoes a primary fragmentation event involving the cleavage of the C-C bond between the ethyl side chain and the phenyl group. The molecular ion ([C₈H₁₀O]⁺•) readily loses a methyl radical (•CH₃) to form the highly stable benzylic cation with m/z 107, which is observed as the base peak in the mass spectrum.[1] Further fragmentation of the phenyl ring leads to the formation of smaller ions at m/z 79, 77, and 51.
Caption: Fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
For a standard solution, this compound can be dissolved in a volatile organic solvent such as ethyl acetate to a concentration range of 0.01 g/L to 0.1 g/L.[2] For complex matrices, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be required.
Gas Chromatography (GC) Conditions
-
Instrument: Agilent 5890 GC or equivalent.
-
Column: A non-polar capillary column, such as an Agilent HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of this compound.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp 1: Increase to 120°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 80°C/min.
-
Final hold: 280°C for 3 minutes.[2]
-
-
Injection Volume: 1 µL with a split ratio of 80:1.
-
Injector Temperature: 250°C.
Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 400 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
The workflow for the GC-MS analysis of this compound is illustrated in the diagram below.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-Phenylethanol Using a Biocatalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-phenylethanol is a valuable chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Traditional chemical methods for its synthesis often require harsh reaction conditions, expensive chiral catalysts, and can generate significant waste. Biocatalysis offers a green and efficient alternative, utilizing enzymes or whole organisms to perform highly selective asymmetric synthesis under mild conditions. This document provides detailed application notes and protocols for the biocatalytic synthesis of (S)-1-phenylethanol from acetophenone.
The primary biocatalytic approach for this transformation is the asymmetric reduction of the prochiral ketone, acetophenone. This is typically achieved using alcohol dehydrogenases (ADHs), which often require a nicotinamide cofactor (NADH or NADPH) that must be regenerated in situ for a cost-effective process.[1][2][3] Whole-cell biocatalysts are particularly attractive as they contain the necessary enzymes and can regenerate cofactors endogenously, simplifying the overall process.[2][4][5][6]
Biocatalytic Approaches
Several biocatalytic systems have been successfully employed for the synthesis of (S)-1-phenylethanol:
-
Isolated Enzymes: Purified or immobilized alcohol dehydrogenases (ADHs) offer high specific activity and selectivity.[3][7] A key consideration is the need for an efficient cofactor regeneration system, which can be achieved by coupling a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), that oxidizes a co-substrate (e.g., glucose, formate) to reduce NAD(P)+ to NAD(P)H.[1]
-
Whole-Cell Biocatalysts: Utilizing whole microbial cells (e.g., bacteria, yeast) or even plant tissues can be a more economical approach.[2][4][5][8] These systems can contain the desired ADH activity and have innate metabolic pathways for cofactor regeneration, eliminating the need to add a separate enzyme system.[2][6]
Data Presentation
The following tables summarize quantitative data from various biocatalytic systems for the synthesis of (S)-1-phenylethanol.
Table 1: Performance of Isolated/Engineered Enzymes
| Biocatalyst | Substrate (Concentration) | Co-substrate/Cofactor Regeneration | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | Acetophenone | CbADH for NADPH regeneration | - | - | 6 | 100 | - | [1] |
| (S)-1-phenylethanol dehydrogenase (PED) from Aromatoleum aromaticum | Acetophenone | NAD+/NADH dependent | - | - | - | - | - | [3] |
| Novozyme 435 (lipase for kinetic resolution) | (R,S)-1-phenylethanol (240 mM) | Vinyl acetate | 42 | - | 1.25 | - | >99 (for remaining S-enantiomer) | [9][10] |
Table 2: Performance of Whole-Cell Biocatalysts
| Biocatalyst | Substrate (Concentration) | Co-substrate | Temperature (°C) | pH | Reaction Time (h) | Product Concentration (mM) | Enantiomeric Excess (ee) (%) | Reference |
| Engineered Saccharomyces cerevisiae | Acetophenone (5 mM) | Glucose (50 g/L) | - | 7.0 | - | - | - | [2] |
| Ispir bean (Phaseolus vulgaris) acetone powder | Acetophenone (6 mM) | Glucose (25.15 mM) | 30 | 7.0 | 36 | 2.4 | >99 | [4][5] |
| Carrot (Daucus carota) 'Tendersweet' variety | Acetophenone | Endogenous | 30 | - | 24 | - | 86.4 | [8] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Acetophenone using a Whole-Cell Biocatalyst (Ispir Bean)
This protocol is adapted from the methodology described for using Ispir bean (Phaseolus vulgaris) as a whole-cell biocatalyst.[4][5]
1. Materials and Reagents:
-
Acetophenone
-
Glucose
-
Ispir beans (or other suitable plant material)
-
Phosphate buffer (pH 7.0)
-
Acetone (pre-chilled)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Orbital shaker
-
Centrifuge
-
HPLC with a chiral column (e.g., Chiralcel OB)
2. Preparation of Acetone Powder Biocatalyst:
-
Wash and chop fresh Ispir beans.
-
Homogenize the chopped beans in pre-chilled acetone.
-
Filter the homogenate and wash the solid residue with cold acetone.
-
Dry the resulting powder under vacuum to obtain the acetone powder biocatalyst.
3. Bioreduction Reaction:
-
In a reaction vessel, combine 175 mg/mL of the Ispir bean acetone powder biocatalyst with a phosphate buffer (pH 7.0).
-
Add glucose to a final concentration of 25.15 mM as the co-substrate for cofactor regeneration.
-
Add acetophenone to a final concentration of 6 mM.
-
Incubate the reaction mixture in an orbital shaker at 30°C with agitation for 36 hours.
4. Product Extraction and Analysis:
-
After the reaction, centrifuge the mixture to pellet the biocatalyst.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the concentration and enantiomeric excess of (S)-1-phenylethanol in the organic extract by HPLC using a chiral column.
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol using Novozyme 435
This protocol is based on the kinetic resolution of racemic this compound using the immobilized lipase Novozyme 435.[9][10]
1. Materials and Reagents:
-
(R,S)-1-phenylethanol
-
Novozyme 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (or other suitable organic solvent)
-
Orbital shaker
-
Filtration apparatus
-
HPLC with a chiral column
2. Enzymatic Reaction:
-
In a sealed reaction vessel, dissolve (R,S)-1-phenylethanol in n-hexane to a concentration of 240 mM.
-
Add vinyl acetate as the acyl donor.
-
Add Novozyme 435 to a concentration of 11 mg/mL.
-
Incubate the reaction mixture in an orbital shaker at 42°C for 75 minutes.
3. Sample Analysis:
-
After the reaction, filter to remove the immobilized enzyme.
-
Analyze the filtrate directly by HPLC with a chiral column to determine the enantiomeric excess of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate.
Visualization of Workflows
Caption: Experimental workflow for the whole-cell biocatalytic synthesis of (S)-1-phenylethanol.
Caption: Logical relationship in ADH-catalyzed reduction with cofactor regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mlbke.com [mlbke.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst | Semantic Scholar [semanticscholar.org]
- 6. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and enzyme kinetics of the (S)-specific this compound dehydrogenase of the denitrifying bacterium strain EbN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The production of enantiomerically pure this compound by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a cornerstone technique in the synthesis of enantiomerically pure compounds, which are critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign approach due to the high stereoselectivity, mild operating conditions, and broad substrate specificity of enzymes, particularly lipases.[2][3][4] This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-phenylethanol, a widely used model substrate for this transformation.[1][5] The (R)- and (S)-enantiomers of this compound are valuable chiral intermediates in various synthetic applications.
The principle of EKR lies in the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst, in this case, an enzyme.[2] For the resolution of racemic this compound, a common strategy is the enantioselective acylation of one enantiomer, leaving the other unreacted.[6] Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for this purpose, often in their immobilized form (e.g., Novozym 435) to enhance stability and reusability.[1][5]
Experimental Workflow Overview
The general workflow for the enzymatic kinetic resolution of racemic this compound involves the setup of the enzymatic reaction, monitoring its progress, and subsequent analysis of the products to determine conversion and enantiomeric excess.
Figure 1. General experimental workflow for the enzymatic kinetic resolution of this compound.
Data Presentation: Comparison of Reaction Systems
The efficiency of the enzymatic kinetic resolution of this compound is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Effect of Enzyme and Acyl Donor on Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product e.e. (%) | E-value | Reference |
| Candida antarctica lipase B (CALB) | Vinyl Acetate | Hexane | RT | ~50 | >99 | >200 | [7] |
| Candida antarctica lipase B (CALB) | Vinyl Acetate | Protic Ionic Liquids | 40 | 46-50 | 92->99 | - | [8] |
| Candida antarctica lipase B (Novozym 435) | Ethyl Butyrate | Neat | 40 | ~50 | >99 | >200 | [5] |
| Candida antarctica lipase B (Novozym 435) | Triacetin | Neat | 30-70 | - | >99 | >1000 | [1] |
| Candida antarctica lipase B (Novozym 435) | Tributyrin | Neat | 30-70 | - | >99 | >1000 | [1] |
| Burkholderia cepacia lipase | Vinyl Acetate | Toluene/[EMIM][BF4] | RT | 40.8 | 98.9 | 379 | [9] |
| Aspergillus oryzae lipase (mycelium-bound) | Vinyl Acetate | MTBE | 30 | >46 | >99 | >200 | [10] |
Table 2: Influence of Reaction Conditions on CALB-Catalyzed Resolution
| Substrate Conc. (mM) | Biocatalyst Loading (mg/mL) | Temp. (°C) | Time (min) | Substrate e.e. (%) | Reference |
| 240 | 11 | 42 | 75 | 100 | [11] |
| 166 | 23.3 | 55 | 1440 (24h) | - | [2] |
| 200 | 20 | 53.4 | 1116 (18.6h) | 99.22 | [2] |
Experimental Protocols
The following are detailed protocols for the enzymatic kinetic resolution of racemic this compound using different established methods.
Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CALB) and Vinyl Acetate in Hexane
This protocol is a standard method for the kinetic resolution of this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thermostatically controlled water bath or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
-
Chiral GC or HPLC system for analysis
Procedure:
-
To a solution of racemic this compound (e.g., 13.5 mmol, 1.642 g) in hexane (80 mL), add the immobilized CALB (250 mg).[6]
-
Add vinyl acetate (e.g., 27 mmol, 2.35 mL) dropwise to the reaction mixture.[6]
-
Stir the reaction mixture at a constant speed (e.g., 180 rpm) and maintain the desired temperature (e.g., room temperature or 40°C) for a specified time (e.g., 4 hours or until ~50% conversion is reached).[6]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate, 9:1) to separate the unreacted (S)-1-phenylethanol from the produced (R)-1-phenylethyl acetate.[6]
-
Analyze the purified fractions by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the produced ester.
Protocol 2: Kinetic Resolution using Neat Triacetin or Tributyrin as Acyl Donor and Solvent
This protocol offers a solvent-free approach, which can be advantageous from an environmental and process perspective.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Triacetin or Tributyrin
-
Capped reaction vials
-
Magnetic stirrer
-
Thermostatically controlled water bath
-
Chiral GC or HPLC system for analysis
Procedure:
-
In a capped vial, add the esterification agent (triacetin or tributyrin, e.g., 1 mL) and racemic this compound (e.g., 10-200 µL).[1]
-
Add the immobilized enzyme (e.g., 10.0 mg) to the liquid substrate mixture.[1]
-
Place the vial in a tempered water bath set to the desired temperature (e.g., 30-70 °C) and stir the mixture at a constant speed (e.g., 500 rpm).[1]
-
Monitor the reaction by taking samples at different time points. Dilute the samples with a suitable solvent (e.g., ethanol) before analysis.
-
Analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess.
Analytical Methodology
The determination of enantiomeric excess (e.e.) and conversion is crucial for evaluating the success of the kinetic resolution.
Chiral Gas Chromatography (GC):
A common method for analyzing the reaction mixture involves using a chiral GC column (e.g., Chiralsil-Dex CB β-cyclodextrin).[6] The enantiomers of this compound and the corresponding ester will have different retention times, allowing for their quantification.
Calculation of Enantiomeric Excess (e.e.):
The enantiomeric excess is calculated using the following formula, where E1 and E2 are the amounts (peak areas) of the two enantiomers determined by chiral GC or HPLC analysis:[6]
e.e. (%) = [(E1 - E2) / (E1 + E2)] * 100
Signaling Pathways and Logical Relationships
The kinetic resolution process is governed by the principles of enzyme kinetics, specifically the Michaelis-Menten model, and can be described by a Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.[1][5]
Figure 2. Logical relationship in lipase-catalyzed kinetic resolution of this compound.
Conclusion
The enzymatic kinetic resolution of racemic this compound is a robust and versatile method for the production of enantiomerically pure (R)- and (S)-1-phenylethanol. The choice of enzyme, acyl donor, and reaction conditions can be tailored to achieve high enantioselectivity and conversion. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to implement and optimize this valuable synthetic transformation. The use of immobilized enzymes further enhances the industrial applicability of this process by allowing for easy catalyst separation and reuse.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. Enzymatic Resolution of this compound and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The production of enantiomerically pure this compound by enzymatic kinetic resolution method using response surface methodology [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipase-Catalyzed Transesterification of 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and compiled data for the lipase-catalyzed transesterification of 1-phenylethanol, a key reaction for the kinetic resolution of this important chiral building block. The following sections offer a comprehensive overview of the experimental setup, reaction conditions, and expected outcomes based on published research.
Introduction
The enzymatic kinetic resolution of racemic this compound is a widely utilized method to obtain enantiomerically pure (R)- and (S)-1-phenylethanol, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. Lipases, particularly from Candida antarctica (CALB), are highly effective biocatalysts for this transesterification reaction, demonstrating high enantioselectivity and stability in organic solvents. This application note summarizes key findings and provides a generalized protocol for performing this reaction.
Data Presentation
The following table summarizes quantitative data from various studies on the lipase-catalyzed transesterification of this compound, highlighting the effects of different reaction parameters on conversion and enantiomeric excess.
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | 60 | 24 | 92 | 85 (for (R)-1-phenylethyl acetate) | [1][2] |
| Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | Cyclohexane | 40 | - | - | - | [3][4] |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | 30 | - | ~75 (for (R)-1-phenylethanol) | - | [5][6] |
| Amano Lipase PS-C I | Vinyl acetate | Cyclohexane | 70 | 2 | >95 | >99 | [7] |
| Novozym 435 | Vinyl acetate | Cyclohexane | 70 | 2 | ~50 | >99 | [7] |
| Amano Lipase AK | Vinyl acetate | Cyclohexane | 70 | 2 | <50 | >99 | [7] |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Protic Ionic Liquids | 40 | - | - | 92 - >99 | [8] |
| Immobilized CALB | Ethyl butyrate | n-Hexane | 30-50 | - | - | - | [9] |
| Novozyme 435 | Vinyl acetate | Tetrahydrofuran | 47 | 3 | - | 91 | [10] |
Experimental Protocols
This section provides a generalized protocol for the lipase-catalyzed kinetic resolution of racemic this compound. The specific amounts and conditions can be adjusted based on the data presented in the table above to achieve desired outcomes.
Materials:
-
Racemic this compound
-
Acyl donor (e.g., vinyl acetate, ethyl butyrate)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, cyclohexane, toluene)
-
Reaction vessel (e.g., screw-capped vials or flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical equipment for monitoring reaction progress (e.g., chiral Gas Chromatography - GC)
Procedure:
-
Reaction Setup:
-
To a solution of racemic this compound in the chosen organic solvent, add the immobilized lipase. For example, dissolve 1.642 g (13.5 mmol) of racemic this compound in 80 mL of hexane and add 250 mg of CALB lipase.[1]
-
In a separate protocol, a solution of 30 mg (0.24 mmol) of racemic this compound in 6 mL of toluene can be used with 10 mg of lipase.[1]
-
-
Initiation of Reaction:
-
Incubation:
-
Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer.
-
Maintain the desired reaction temperature (e.g., 30-60°C) and agitation speed (e.g., 180 rpm) for the specified duration.[1]
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture.
-
Filter the enzyme from the aliquot.
-
Analyze the samples by chiral GC to determine the conversion and enantiomeric excess of the substrate and product. The enantiomeric excess can be calculated using the formula: ee (%) = ([R] - [S]) / ([R] + [S]) x 100.
-
-
Work-up and Purification:
-
Once the desired conversion is reached (typically close to 50% for kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting product (e.g., (R)-1-phenylethyl acetate) and the unreacted substrate (e.g., (S)-1-phenylethanol) by column chromatography.
-
Visualizations
The following diagrams illustrate the key aspects of the lipase-catalyzed transesterification of this compound.
Caption: Experimental workflow for lipase-catalyzed transesterification.
Caption: Reaction pathway for kinetic resolution of this compound.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Deracemization of 1-Phenylethanol via Oxidation-Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The production of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule is often exclusive to a single enantiomer. Deracemization, the process of converting a racemic mixture into a single, pure enantiomer, represents an ideal approach to obtaining optically active compounds with a theoretical yield of 100%. This document provides detailed application notes and protocols for the one-pot deracemization of 1-phenylethanol, a common model substrate and a valuable chiral building block, through an oxidation-reduction cycle. Two effective methods are highlighted: a chemoenzymatic approach employing a manganese-based oxidant and an alcohol dehydrogenase, and a photobiocatalytic method combining a photocatalyst with an alcohol dehydrogenase.
Method 1: Chemoenzymatic Deracemization using a Compartmentalized System
This method utilizes a manganese oxide-driven oxidation of racemic this compound to the intermediate acetophenone, followed by an enantioselective enzymatic reduction to yield enantiopure (R)-1-phenylethanol. A key feature of this protocol is the use of a polydimethylsiloxane (PDMS) thimble to compartmentalize the incompatible oxidation and reduction reactions, preventing the deactivation of the enzyme by the manganese ions.[1][2][3]
Experimental Workflow:
Caption: Chemoenzymatic deracemization workflow using a PDMS thimble.
Quantitative Data Summary:
| Substrate | Oxidant | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| rac-1-Phenylethanol | Mn oxidant | LK-ADH | 96 | >99 (R) |
| rac-1-(4-methylphenyl)ethanol | Mn oxidant | LK-ADH | 93 | >99 (R) |
| rac-1-(4-chlorophenyl)ethanol | Mn oxidant | LK-ADH | 85 | >99 (R) |
Data sourced from a study on chemoenzymatic deracemization.[1][2]
Detailed Experimental Protocols:
1. Oxidation of Racemic this compound:
-
Materials: Racemic this compound, manganese oxidant (e.g., MnO2), methylene chloride (CH2Cl2).
-
Procedure:
-
To a solution of racemic this compound (1 mmol) in methylene chloride (4 mL), add the manganese oxidant (2 g).[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
The reaction should yield acetophenone at over 99% conversion.[1]
-
2. Enantioselective Reduction of Acetophenone:
-
Materials: Acetophenone, alcohol dehydrogenase from Lactobacillus kefir (LK-ADH), NADP+, isopropanol, buffer solution (e.g., Tris-HCl).
-
Procedure:
-
In a separate vessel, prepare a solution containing acetophenone (1 mmol) in a suitable buffer.
-
Add LK-ADH (120 U) and the cofactor NADP+.[2]
-
Add isopropanol as a co-substrate for cofactor regeneration.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the formation of (R)-1-phenylethanol by chiral HPLC or GC.
-
The reaction typically yields (R)-1-phenylethanol with high enantiomeric excess (>99%) and a yield of approximately 96%.[1][2]
-
3. One-Pot Deracemization Protocol:
-
Materials: Racemic this compound, manganese oxidant, methylene chloride, LK-ADH, NADP+, isopropanol, buffer solution, PDMS thimble.
-
Procedure:
-
Place a solution of racemic this compound (1 mmol) and manganese oxidant (2 g) in methylene chloride (4 mL) inside a PDMS thimble.[1]
-
Place the PDMS thimble into a larger vessel containing the enzymatic reduction mixture (LK-ADH, NADP+, isopropanol in buffer).[1]
-
Stir the entire setup at room temperature. The acetophenone formed in the thimble will diffuse through the PDMS membrane into the outer chamber.[1][2][3]
-
The LK-ADH in the outer chamber will enantioselectively reduce the diffused acetophenone to (R)-1-phenylethanol.[1][2]
-
After the reaction is complete (typically 24-48 hours), extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Determine the yield and enantiomeric excess of the resulting (R)-1-phenylethanol using GC and chiral HPLC, respectively.
-
Method 2: One-Pot Photo-Biocatalytic Deracemization
This approach employs a non-stereoselective photocatalytic oxidation of the racemic alcohol to the corresponding ketone, followed by a stereoselective bioreduction of the in-situ generated ketone to a single enantiomer of the alcohol.[4]
Experimental Workflow:
Caption: Sequential photo-biocatalytic deracemization process.
Quantitative Data Summary:
| Substrate | Photocatalyst | Enzyme | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| rac-1-Phenylethanol | 9-fluorenone | E. coli/ADH-A | 92 | 99.9 (S) |
| rac-1-Phenylethanol | 9-fluorenone | E. coli/Lk-ADH | 89 | 99.5 (R) |
| rac-1-(4-Methoxyphenyl)ethanol | 9-fluorenone | E. coli/ADH-A | 88 | 99.9 (S) |
Data sourced from a study on photobiocatalytic deracemization.[4]
Detailed Experimental Protocols:
1. One-Pot Sequential Photo-oxidation and Bioreduction:
-
Materials: Racemic this compound, 9-fluorenone, dimethyl sulfoxide (DMSO), appropriate alcohol dehydrogenase (e.g., ADH-A from Rhodococcus ruber expressed in E. coli for the (S)-enantiomer, or LK-ADH for the (R)-enantiomer), cofactor (e.g., NADP+), co-substrate for cofactor regeneration (e.g., isopropanol), buffer solution.
-
Procedure:
-
Photo-oxidation Step: In a reaction vessel, dissolve racemic this compound (0.25 mmol) and 9-fluorenone in oxygenated DMSO (300 μL).[4]
-
Irradiate the mixture with blue LEDs (440 nm) at room temperature for approximately 24 hours, or until complete conversion of the alcohol to acetophenone is observed by GC analysis.[4]
-
Bioreduction Step: After the photo-oxidation is complete, add the appropriate buffer solution containing the selected alcohol dehydrogenase, the cofactor, and the co-substrate directly to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for another 24 hours.
-
Monitor the enantioselective reduction of acetophenone to the desired enantiomer of this compound by chiral HPLC or GC.
-
Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Analytical Methods
-
Reaction Monitoring: Progress of the oxidation and reduction reactions can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system or by Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Yield Determination: The yield of the product can be determined by GC using an internal standard or by isolating the product and determining its mass.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column.
Conclusion
The one-pot deracemization of this compound via an oxidation-reduction cycle offers an efficient and atom-economical route to enantiomerically pure alcohols. The chemoenzymatic approach with compartmentalization provides a robust method for overcoming catalyst incompatibility. The photobiocatalytic method presents a modern alternative using light as a clean reagent. The choice of method will depend on the available resources and specific requirements of the target application. These detailed protocols provide a solid foundation for researchers and drug development professionals to implement these advanced synthetic strategies in their laboratories.
References
- 1. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenylethanol is a chiral alcohol with a stereocenter, existing as (R)- and (S)-enantiomers. The differential physiological and pharmacological effects of these enantiomers necessitate their accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a robust and widely employed technique for the enantioselective analysis of chiral compounds like this compound due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol and comparative data for the successful chiral separation of this compound enantiomers.
Principle of Chiral HPLC
Chiral separation by HPLC is achieved through the use of a chiral stationary phase. These stationary phases are designed to have specific three-dimensional structures that interact differently with the enantiomers of a chiral analyte. This differential interaction leads to varying retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for a wide range of chiral separations, including that of this compound.[1]
Experimental Protocols
This section details the methodologies for the chiral separation of this compound enantiomers using different polysaccharide-based chiral stationary phases.
Method 1: Using Lux Cellulose-3 Stationary Phase
This method provides baseline chiral separation of (R)- and (S)-1-phenylethanol.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Lux Cellulose-3 |
| Mobile Phase | n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 15 °C[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 10 µL (typical) |
Protocol:
-
Mobile Phase Preparation: Precisely prepare the mobile phase by mixing n-heptane, 2-propanol, and trifluoroacetic acid in the specified volume ratio. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
System Equilibration: Equilibrate the Lux Cellulose-3 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Injection and Data Acquisition: Inject the prepared sample onto the column and record the chromatogram.
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers to determine their respective concentrations and calculate the enantiomeric excess (ee).
Method 2: Using Daicel CHIRALCEL® OD-H Stationary Phase
This method is suitable for the kinetic resolution monitoring of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Daicel Chiralcel OD-H[3] |
| Mobile Phase | n-hexane / Isopropanol (IPA) (95:5, v/v)[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm[3] |
| Injection Volume | 10 µL (typical) |
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 95:5 volume ratio. Degas the mobile phase.
-
System Equilibration: Equilibrate the Daicel Chiralcel OD-H column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is observed.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample using a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram.
-
Data Analysis: Integrate the peak areas of the eluted enantiomers to calculate the enantiomeric excess.
Data Presentation
The following table summarizes typical performance data for the chiral separation of this compound and a structurally related compound to provide an expectation of performance. Actual retention times may vary depending on the specific instrument, column, and experimental conditions.
| Chiral Stationary Phase | Analyte | Mobile Phase | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Resolution (Rs) |
| Lux Cellulose-3 | This compound | n-heptane/2-propanol/TFA (98.7/1.3/0.15) | Not specified | Not specified | Baseline Separation |
| Daicel CHIRALCEL® OD | 2-Bromo-1-phenylethanol | n-Hexane/2-Propanol (98:2) | Not specified | 27.12[4] | >1.5 (typical) |
| Daicel Chiralcel OD-H | This compound | n-hexane/IPA (95:5) | Not specified | Not specified | Baseline Separation |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
The described chiral HPLC methods provide reliable and reproducible separation of this compound enantiomers. The choice of chiral stationary phase and mobile phase composition is critical for achieving optimal resolution. The provided protocols serve as a starting point for method development and can be further optimized to meet specific analytical requirements. Proper system equilibration and sample preparation are essential for obtaining accurate and precise results.
References
Application Notes and Protocols: 1-Phenylethanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylethanol, particularly in its chiral forms, (R)-1-phenylethanol and (S)-1-phenylethanol, serves as a critical chiral building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] Its versatile chemical nature allows for its incorporation into complex molecular architectures, making it a valuable starting material in the development of drugs for cardiovascular diseases, asthma, and neurological disorders.[2] The stereochemistry of this compound is of paramount importance, as the biological activity of many pharmaceuticals is enantiomer-dependent.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications of this compound in Pharmaceutical Synthesis
Chiral this compound is a versatile precursor for the synthesis of several classes of pharmaceuticals. Its primary applications lie in its use as a chiral synthon to introduce a specific stereocenter into the target molecule.
Synthesis of Beta-Blocker Analogs
(S)-beta-blockers are a class of drugs used to manage cardiovascular conditions by blocking beta-adrenergic receptors.[1] The therapeutic efficacy of these drugs is highly dependent on their (S)-stereochemistry.[1] (R)-1-phenylethanol can be converted to a key chiral intermediate, (S)-styrene oxide, which is then used to synthesize a variety of (S)-beta-blocker analogs.
A robust two-step synthetic strategy for a model (S)-β-blocker, (S)-N-Isopropyl-2-amino-1-phenylethanol, starts from (R)-(-)-2-Bromo-1-phenylethanol, a derivative of this compound.[1] This method highlights the utility of chiral halohydrins in constructing enantiopure pharmaceuticals.[1]
Workflow for the Synthesis of a Model (S)-Beta-Blocker:
References
Application Note: Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pharmaceutical industry and various fields of chemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. Therefore, the accurate determination of the enantiomeric purity of a sample is a critical aspect of drug development and quality control. Enantiomeric excess (ee) is a measure of this purity and is defined as the absolute difference between the mole fraction of each enantiomer.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of enantiomers, enabling the precise calculation of enantiomeric excess.[3][4][5]
This application note provides a detailed protocol for the determination of enantiomeric excess from a chiral HPLC chromatogram, including sample preparation, HPLC method development, data analysis, and reporting.
Principle of Chiral HPLC for Enantiomeric Separation
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound.[6][7] This differential interaction leads to a difference in retention time for each enantiomer, resulting in their separation as they pass through the HPLC column. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer. By integrating the peak areas, the relative amounts of the two enantiomers can be determined, and the enantiomeric excess can be calculated.
Experimental Protocol
This protocol outlines a general procedure for the analysis of a chiral compound to determine its enantiomeric excess. Optimization of the method, particularly the choice of chiral column and mobile phase, is crucial for achieving good separation and accurate results.
1. Sample Preparation
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent to a final concentration of approximately 1 mg/mL.[3] The solvent should be compatible with the mobile phase.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.[3]
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector) is required.
-
Chiral Stationary Phase (Column): The selection of the appropriate chiral column is the most critical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely applicable for a broad range of chiral compounds.[3]
-
Mobile Phase: The mobile phase composition will depend on the chosen CSP and the analyte. A common starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v).[3] For reversed-phase chromatography, mixtures of aqueous buffers and organic modifiers like acetonitrile or methanol are used.
-
Flow Rate: A typical flow rate is 1.0 mL/min, but it can be optimized to improve resolution and analysis time.[3]
-
Column Temperature: Maintain a constant column temperature, typically around 25 °C, to ensure reproducible retention times.[3]
-
Detection: Set the detector to a wavelength where the analyte has maximum absorbance for optimal sensitivity.
3. Data Acquisition and Analysis
-
Injection: Inject a suitable volume of the prepared sample solution (e.g., 10 µL) onto the HPLC system.[8]
-
Chromatogram Acquisition: Record the chromatogram, which will show two separated peaks corresponding to the two enantiomers if the separation is successful.
-
Peak Integration: Integrate the area of each of the two enantiomer peaks. Most chromatography data systems (CDS) can perform this automatically.
Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers obtained from the chromatogram.[3][9]
The formula for calculating enantiomeric excess is:
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
A racemic mixture, which contains equal amounts of both enantiomers, will have an enantiomeric excess of 0%.[1][2] A pure sample of a single enantiomer will have an enantiomeric excess of 100%.[1][2]
The percentage of each enantiomer can also be calculated from the peak areas:
% Major Enantiomer = [ Area₁ / (Area₁ + Area₂) ] x 100
% Minor Enantiomer = [ Area₂ / (Area₁ + Area₂) ] x 100
Alternatively, if the % ee is known, the percentage of the major and minor enantiomers can be determined:[1]
% Major Enantiomer = (ee + 100) / 2 [1]
% Minor Enantiomer = 100 - % Major Enantiomer [1]
Data Presentation
The quantitative data obtained from the chiral HPLC analysis should be summarized in a clear and structured table.
Table 1: Chiral HPLC Analysis Results for [Compound Name]
| Sample ID | Retention Time Enantiomer 1 (min) | Peak Area Enantiomer 1 | Retention Time Enantiomer 2 (min) | Peak Area Enantiomer 2 | % Enantiomer 1 | % Enantiomer 2 | Enantiomeric Excess (% ee) |
| Sample A | 5.74 | 850000 | 6.79 | 150000 | 85.0 | 15.0 | 70.0 |
| Sample B | 5.75 | 510000 | 6.80 | 490000 | 51.0 | 49.0 | 2.0 |
| Racemic Std | 5.74 | 505000 | 6.79 | 495000 | 50.5 | 49.5 | 1.0 |
Workflow for Calculating Enantiomeric Excess
The following diagram illustrates the logical workflow from sample preparation to the final calculation of enantiomeric excess.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Conclusion
Chiral HPLC is an indispensable technique for the accurate determination of enantiomeric excess in the pharmaceutical and chemical industries. By following a systematic protocol for sample preparation, method development, and data analysis, researchers can reliably quantify the enantiomeric purity of their compounds. The clear presentation of results in a tabular format and a logical workflow diagram, as outlined in this application note, facilitates straightforward interpretation and reporting of the analytical data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. prezi.com [prezi.com]
- 7. CHIRAL HPLC | PPTX [slideshare.net]
- 8. uma.es [uma.es]
- 9. physicsforums.com [physicsforums.com]
Application Notes and Protocols for Kinetic Analysis of Enzymatic Resolution of 1-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic analysis of the enzymatic resolution of 1-phenylethanol, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Introduction
The kinetic resolution of racemic this compound is a widely employed method to obtain enantiomerically enriched (R)- and (S)-1-phenylethanol, which are valuable chiral building blocks. This process typically utilizes lipases to selectively acylate one enantiomer, leaving the other unreacted. The efficiency of this resolution is determined by the enzyme's activity and enantioselectivity, which can be quantified through kinetic studies. Understanding the kinetic parameters is essential for process optimization, including the selection of the enzyme, acyl donor, solvent, and reaction conditions.
Key Concepts in Kinetic Resolution
-
Enantiomeric Excess (ee): A measure of the purity of a chiral sample. It is calculated as:
-
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
-
-
Conversion (c): The fraction of the initial substrate that has been converted to product. For kinetic resolutions, the theoretical maximum conversion is 50% for one enantiomer.
-
Enantioselectivity (E): A measure of the enzyme's ability to discriminate between the two enantiomers. It is determined from the enantiomeric excess of the product (ee_p) and the substrate (ee_s) at a given conversion (c).
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound using an acyl donor in an organic solvent.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, diisopropyl ether)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped vial or flask)
-
Analytical balance
-
Syringes and needles
Procedure:
-
To a solution of racemic this compound (e.g., 13.5 mmol) in a suitable volume of anhydrous organic solvent (e.g., 80 mL of hexane), add the immobilized lipase (e.g., 250 mg of CALB).[1]
-
Add the acyl donor (e.g., 27 mmol of vinyl acetate) to the reaction mixture.[1]
-
Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 180 rpm).[1]
-
Monitor the progress of the reaction by taking aliquots at specific time intervals.[1]
-
To quench the reaction, filter the enzyme from the aliquot.
-
Analyze the samples for conversion and enantiomeric excess of both the remaining substrate and the formed product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines the analysis of reaction samples to determine the enantiomeric excess of this compound and its corresponding acetate ester.
Materials:
-
Reaction aliquots
-
Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H or Chiralcel OB)[2][3]
-
HPLC grade solvents (e.g., n-hexane, isopropanol)
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a mobile phase of a specific ratio of n-hexane and isopropanol (e.g., 95:5 v/v).[3]
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min) until a stable baseline is achieved.[3]
-
Dilute the reaction aliquot with the mobile phase to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Inject a specific volume of the sample (e.g., 10 µL) onto the HPLC column.
-
Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers of this compound and the corresponding ester.
-
Integrate the peak areas of the enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[1]
Quantitative Data Summary
The following tables summarize kinetic data and reaction parameters for the enzymatic resolution of this compound from various studies.
Table 1: Comparison of Different Lipases and Acyl Donors
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee_p (%) | E-value | Reference |
| Immobilized APS-BCL | Isopropenyl acetate | n-Hexane | N/A | 12 | 49 | >99 | 775.4 | [4] |
| Immobilized APS-BCL | Vinyl acetate | n-Hexane | N/A | 12 | 50 | >99 | 206.6 | [4] |
| Burkholderia cepacia Lipase | Vinyl acetate | n-Heptane/[EMIM][BF4] | N/A | 168 | 40.1 | 98.9 | >200 | [5] |
| Novozym 435 | Vinyl acetate | N/A | 42 | 1.25 | ~50 | N/A | N/A | [2] |
| Candida antarctica Lipase B | Glycerol tributyrate | Neat | 40 | 6 | 98 | 98 | >1000 | [6] |
| Candida antarctica Lipase B | Glycerol triacetate | Neat | 40 | 6 | 92 | 93 | >1000 | [6] |
Table 2: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Acyl Donor | Temp (°C) | K_M (mM) | V_max (µmol/min·g) | Reference |
| Rhodotorula mucilaginosa RML | (R)-1-phenylethanol | N/A | N/A | 0.78 | 123 s⁻¹ (k_cat) | [7] |
| Candida antarctica Lipase B | (R,S)-1-phenylethanol | Glycerol tributyrate | 40 | 12.3 | 2.14 | [6] |
| Candida antarctica Lipase B | (R,S)-1-phenylethanol | Glycerol triacetate | 40 | 24.7 | 1.35 | [6] |
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.
Caption: Logical workflow for the analysis of kinetic data.
References
- 1. scielo.br [scielo.br]
- 2. The production of enantiomerically pure this compound by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in the Enzymatic Resolution of 1-Phenylethanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the enzymatic kinetic resolution of 1-phenylethanol.
Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess (e.e.) or enantioselectivity (E) low?
A1: Low enantioselectivity can stem from several factors. The most common culprits include suboptimal reaction conditions such as temperature and solvent choice.[1][2] The selection of the enzyme and acyl donor is also critical.[3] Furthermore, allowing the reaction to proceed significantly beyond 50% conversion will inevitably lead to a decrease in the enantiomeric excess of the remaining substrate and product.[3] For instance, some lipases like that from Candida rugosa may exhibit low stereoselectivity for this specific reaction.[3]
Q2: How can I increase the reaction rate without compromising enantioselectivity?
A2: Balancing reaction rate and enantioselectivity is a key challenge. You can try the following:
-
Optimize Temperature: Increasing the temperature often accelerates the reaction, but be aware that excessively high temperatures can decrease enantioselectivity and even lead to enzyme inactivation.[4][5] A screening study is recommended to find the optimal balance.[2][5]
-
Increase Biocatalyst Loading: A higher concentration of the enzyme can increase the overall reaction rate.[6]
-
Choose a Highly Reactive Acyl Donor: Vinyl acetate is frequently used because it leads to an irreversible reaction, which can drive the conversion and often results in high e.e.[3][6]
Q3: Which solvent system is best for this resolution?
A3: The choice of solvent is crucial and can significantly modulate enzyme activity and selectivity.[2]
-
Non-polar Organic Solvents: Solvents like n-hexane, n-heptane, and toluene are often optimal for lipase-catalyzed resolutions, as they maintain the enzyme's essential water layer without stripping it away.[6][7]
-
Polar Organic Solvents: While sometimes used, polar solvents can reduce enzyme stability and reaction rates, although in some cases they have been shown to increase selectivity.[8]
-
Ionic Liquids (ILs): Using ILs in a two-phase system with a solvent like n-heptane has been shown to yield very high enantioselectivity (E > 200) and allows for easier enzyme recycling.[3]
Q4: What is the most effective acyl donor?
A4: The acyl donor plays a significant role in the success of the resolution.
-
Vinyl Acetate: This is the most commonly used and highly effective acyl donor.[3] It is considered an irreversible acetylating agent because it generates vinyl alcohol, which tautomerizes to acetaldehyde, thus preventing the reverse reaction.[6] This irreversibility often leads to high enantiomeric excess of the product.[3]
-
Isopropenyl Acetate: This is another effective irreversible acyl donor that can be used as an alternative to vinyl acetate.[3][9]
-
Ethyl Butyrate: While vinyl esters are common, other esters like ethyl butyrate can be used as a more environmentally friendly alternative, though reaction conditions may need re-optimization.[5]
Q5: Should I use a free or an immobilized enzyme? What are the advantages?
A5: Using an immobilized enzyme is highly recommended. Immobilization offers several key advantages over using the free enzyme in solution:
-
Enhanced Stability: Immobilized enzymes generally show greater thermal and operational stability.[10][11]
-
Improved Reusability: The primary advantage is the ease of separation from the reaction mixture, allowing the biocatalyst to be recovered and reused for multiple cycles, which is crucial for industrial applications.[10][12]
-
Increased Activity and Selectivity: The process of immobilization, particularly adsorption on hydrophobic supports, can sometimes "lock" the lipase in its open, active conformation, leading to hyper-activation and improved enantioselectivity.[10][13] Commercial preparations like Novozym 435 (immobilized Candida antarctica lipase B) are widely documented to be highly efficient for this resolution.[4][6]
Q6: How can I obtain the desired enantiomer with a yield greater than 50%?
A6: A standard kinetic resolution is fundamentally limited to a maximum theoretical yield of 50% for a single enantiomer of the product. To overcome this limitation, a Dynamic Kinetic Resolution (DKR) must be employed. A DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer of the starting material.[1][4] This requires adding a compatible racemization catalyst (e.g., niobium salts or ruthenium-based catalysts) that can continuously convert the unreacted alcohol enantiomer back into the racemate, theoretically allowing for up to 100% yield of the desired chiral product.[1][4][14]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic resolution of this compound and provides systematic solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) / Enantioselectivity (E) | 1. Suboptimal temperature. | 1. Screen a range of temperatures (e.g., 20°C to 60°C). Lower temperatures often enhance enantioselectivity, though the reaction may be slower.[1][4][15] |
| 2. Inappropriate solvent. | 2. Screen various non-polar solvents like n-hexane, n-heptane, MTBE, or toluene.[1] Consider a two-phase system with an ionic liquid for potentially higher E-values.[3] | |
| 3. Reaction time is too long (conversion > 50%). | 3. Perform a time-course study and analyze samples at different intervals to find the optimal reaction time that maximizes e.e.[1] | |
| 4. Poor choice of lipase. | 4. Test different lipases. Candida antarctica lipase B (Novozym 435) and Burkholderia cepacia lipase are known to be highly selective for this substrate.[3][4] | |
| Slow or No Reaction | 1. Inactive enzyme. | 1. Verify the activity of your enzyme batch. Ensure proper storage conditions. High temperatures or harsh solvents can cause deactivation.[4][5] |
| 2. Mass transfer limitations. | 2. Increase the agitation/stirring speed to ensure the reaction is not limited by external mass transfer.[5][6] | |
| 3. Insufficient enzyme loading. | 3. Increase the amount of biocatalyst in the reaction mixture.[6] | |
| 4. Water content is not optimal. | 4. For reactions in organic solvents, the enzyme's micro-aqueous layer is critical. Ensure the solvent is not "wet," but also not completely anhydrous, which can strip this essential water. | |
| Low Conversion (<50%) | 1. Reversible reaction. | 1. Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate to drive the reaction to completion.[3][6] |
| 2. Product inhibition. | 2. This is a known issue in some enzymatic reactions. If suspected, try to remove the product as it is formed, though this is complex for a batch process. | |
| 3. Enzyme deactivation over time. | 3. Consider enzyme immobilization to improve operational stability.[10] Check if any reaction components (substrate, product, by-product) are denaturing the enzyme. | |
| Inconsistent Results | 1. Poorly controlled reaction parameters. | 1. Ensure consistent temperature control, stirring rate, and accurate measurement of all reagents for each batch. |
| 2. Enzyme reusability issues. | 2. If reusing an immobilized enzyme, ensure a thorough washing procedure between cycles to remove any adsorbed substrate or product that might inhibit the next run. |
Data Presentation: Factors Influencing Resolution
The following tables summarize quantitative data from various studies to illustrate the impact of key parameters on the reaction outcome.
Table 1: Effect of Solvent and Lipase Source on the Resolution of (±)-1-Phenylethanol (Data compiled from multiple sources for illustrative comparison)
| Lipase Source | Acyl Donor | Solvent System | Temp (°C) | Conversion (c) | Product e.e. (eeₚ) | Enantioselectivity (E) | Reference(s) |
| Burkholderia cepacia | Vinyl Acetate | n-Heptane / [EMIM][BF₄] | 37 | 40.1% | 98.9% | > 200 | [3] |
| Burkholderia cepacia | Isopropenyl Acetate | Toluene / [EMIM][BF₄] | 37 | 31.0% | 80.0% | 12.0 | [3] |
| Candida rugosa | Vinyl Acetate | n-Heptane / [EMIM][BF₄] | 37 | 10.0% | 35.0% | 2.0 | [3] |
| Candida antarctica B | (R,S)-1-phenylethyl acetate | tert-Butanol / Buffer | 30 | ~40% | >99% | High | [16] |
| Candida antarctica B | (R,S)-1-phenylethyl acetate | Supercritical CO₂ / Buffer | 40 | ~50% | >99% | High | [16] |
| Aspergillus niger | Ethyl Acetate | n-Heptane | 35 | - | > 99% | > 200 | [7] |
Table 2: Effect of Temperature on Racemization and Resolution (Data adapted for the DKR of this compound)
| Process | Temperature (°C) | Enantiomeric Excess (e.e.) | Observation | Reference(s) |
| Racemization of (S)-1-phenylethanol | 20 | High | Racemization is slow at lower temperatures. | [4] |
| Racemization of (S)-1-phenylethanol | 40 | Moderate | Rate of racemization increases with temperature. | [4] |
| Racemization of (S)-1-phenylethanol | 60 | Low (approaching 0%) | Racemization is most effective at this temperature. | [4] |
| Enzymatic Resolution | Lower Temps | Generally Higher | Lowering temperature can improve enantioselectivity. | [1][15] |
| Enzymatic Resolution | Higher Temps | Can Decrease | High temperatures can compromise lipase efficiency and selectivity.[4][5] | [4][5] |
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for the enzymatic kinetic resolution of this compound.
Caption: A logical workflow for troubleshooting low enantioselectivity in experiments.
Caption: Core experimental factors that directly influence the enantioselectivity of the enzymatic resolution.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes a standard procedure using immobilized Candida antarctica lipase B (Novozym 435).
-
Materials:
-
(±)-1-phenylethanol
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent, anhydrous)
-
Novozym 435 (immobilized CALB)
-
25 mL sealed glass vial with magnetic stir bar
-
-
Procedure:
-
To the glass vial, add (±)-1-phenylethanol (e.g., 122 mg, 1.0 mmol) and 10 mL of n-hexane.[4]
-
Add vinyl acetate. A molar ratio of acyl donor to substrate of 3:1 is a good starting point (e.g., 258 mg, 3.0 mmol).[6]
-
Add the biocatalyst, Novozym 435 (e.g., 20 mg/mL).[6]
-
Seal the vial and place it in a temperature-controlled shaker or on a stirring hotplate set to the desired temperature (e.g., 40°C) and stirring speed (e.g., 250 rpm).[6]
-
Monitor the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6, and 24 hours). Quench the reaction in the aliquot by filtering out the enzyme.
-
Analyze the aliquots using chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate ((S)-1-phenylethanol) and the product ((R)-1-phenylethyl acetate).
-
Once the desired conversion/e.e. is reached (ideally close to 50% conversion for maximum e.e. of the substrate), stop the reaction by filtering the entire mixture to remove the biocatalyst.
-
The biocatalyst can be washed with fresh solvent and dried for reuse.
-
The filtrate, containing the unreacted alcohol and the ester product, can be concentrated and the components separated by column chromatography.
-
Protocol 2: Enzyme Immobilization via Physical Adsorption
This protocol provides a general method for immobilizing a lipase onto a hydrophobic macroporous resin.[10]
-
Materials:
-
Macroporous resin (e.g., NKA-type)
-
Lipase solution (e.g., Burkholderia cepacia lipase in phosphate buffer, pH 7.0)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ethanol
-
-
Procedure:
-
Support Preparation: Pre-treat the macroporous resin by washing it with ethanol followed by distilled water to remove any impurities. Then, equilibrate the support with the phosphate buffer.
-
Enzyme Solution: Prepare a solution of the lipase in the phosphate buffer at a known concentration.
-
Immobilization (Adsorption): Add the pre-treated resin to the lipase solution. The ratio of enzyme to support should be optimized, but a starting point could be 1 g of support for every 10-20 mg of enzyme protein.
-
Gently agitate the mixture on a shaker at a low temperature (e.g., 4°C or room temperature) for a specified time (e.g., 12-24 hours) to allow for physical adsorption to occur.
-
Washing: After the incubation period, separate the immobilized enzyme from the solution by filtration. Collect the filtrate to measure the remaining protein concentration (using a method like Bradford assay) to calculate the immobilization yield.
-
Wash the immobilized enzyme thoroughly with phosphate buffer to remove any weakly or non-adsorbed enzyme.
-
Drying and Storage: Dry the immobilized preparation (e.g., under vacuum or by lyophilization) and store it at 4°C until use.
-
Activity Assay: Test the activity and enantioselectivity of the immobilized biocatalyst using the procedure in Protocol 1 and compare its performance to the free enzyme.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. researchgate.net [researchgate.net]
troubleshooting low yield in Grignard synthesis of 1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-phenylethanol. Our aim is to help you diagnose and resolve common issues leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction won't start. What are the likely causes and how can I fix it?
A1: Failure to initiate is a common problem, often linked to the quality of the magnesium or the presence of moisture.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1]
-
Solution: Magnesium Activation. It is crucial to expose a fresh magnesium surface. This can be achieved through:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethylene gas indicates successful activation.[1]
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to break the oxide layer.[1]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[1]
-
Solution: Ensure Anhydrous Conditions. All glassware must be rigorously dried, either by oven-drying at over 120°C for several hours or by flame-drying under vacuum and cooling under an inert gas (e.g., nitrogen or argon). Solvents must be of anhydrous grade.[1]
-
Q2: The reaction started, but my yield of this compound is consistently low. What are the common side reactions?
A2: Low yields are often a result of side reactions that consume either the Grignard reagent (phenylmagnesium bromide) or the acetaldehyde.
-
Protonation of the Grignard Reagent: The Grignard reagent is a strong base and will react with any acidic protons present. The most common culprit is water. This reaction forms benzene and magnesium salts, consuming your Grignard reagent.[2]
-
Solution: Rigorous Anhydrous Technique. Re-evaluate all drying procedures for glassware, solvents, bromobenzene, and acetaldehyde. Ensure the entire reaction is conducted under a positive pressure of a dry, inert atmosphere.
-
-
Wurtz Coupling: The formed phenylmagnesium bromide can react with unreacted bromobenzene to form biphenyl, a common byproduct.[3]
-
Solution: Slow Addition of Bromobenzene. To minimize this side reaction, add the solution of bromobenzene to the magnesium turnings dropwise. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1] Elevated temperatures can also favor this side reaction, so proper temperature control is important.[3]
-
-
Enolization of Acetaldehyde: Acetaldehyde has acidic α-protons. The strongly basic Grignard reagent can act as a base and deprotonate acetaldehyde to form an enolate. This consumes both the Grignard reagent and the aldehyde, reducing the yield of the desired alcohol.[4][5]
-
Solution: Low Temperature. Add the acetaldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
-
Q3: I observe a white precipitate in my Grignard solution before adding the aldehyde. What is it?
A3: The formation of a white precipitate is likely magnesium hydroxide or other magnesium salts, resulting from the reaction of the Grignard reagent with water or oxygen. This is a clear indication of contamination and will lead to a lower yield.
Q4: How does the choice of solvent affect the reaction?
A4: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. They solvate and stabilize the Grignard reagent. THF is generally a better solvent for stabilizing the Grignard reagent.[6] However, the choice of solvent can also influence the extent of side reactions like Wurtz coupling.[3] It is critical to use anhydrous grades of these solvents.
Data Presentation
Table 1: Illustrative Impact of Water Contamination on Grignard Reagent Yield
This table illustrates the theoretical impact of water on the yield of the phenylmagnesium bromide reagent, assuming a 1:1 reaction between the Grignard reagent and water.
| Moles of Bromobenzene (Initial) | Moles of Water Contaminant | Theoretical Moles of Grignard Reagent Formed | Theoretical Maximum Yield (%) |
| 1.0 | 0.00 | 1.00 | 100 |
| 1.0 | 0.05 | 0.95 | 95 |
| 1.0 | 0.10 | 0.90 | 90 |
| 1.0 | 0.25 | 0.75 | 75 |
| 1.0 | 0.50 | 0.50 | 50 |
Note: This table provides a theoretical estimation. In practice, yields may be further reduced by other side reactions and incomplete conversion.
Table 2: Comparison of Magnesium Activation Methods on Reaction Initiation
| Activation Method | Typical Observation | Relative Initiation Time |
| None | Often delayed or no reaction | Long |
| Mechanical Crushing | Can be effective if done thoroughly | Moderate |
| Iodine (I₂) | Disappearance of brown/purple color | Short to Moderate |
| 1,2-Dibromoethane | Bubbling (ethylene evolution) | Short |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
1. Preparation of Glassware and Reagents:
-
All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and drying tube) must be thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a dry nitrogen or argon atmosphere.
-
Magnesium turnings (1.1 equivalents) are placed in the reaction flask.
-
Anhydrous diethyl ether or THF is used as the solvent.
-
Bromobenzene (1.0 equivalent) is dissolved in the anhydrous solvent.
-
Acetaldehyde (1.0 equivalent) is dissolved in the anhydrous solvent and kept cool.
2. Formation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Assemble the dry glassware under a positive pressure of nitrogen or argon.
-
Add a small crystal of iodine to the magnesium turnings in the flask.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change, gentle refluxing, and the appearance of a cloudy, grayish suspension.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with Acetaldehyde:
-
Cool the flask containing the Grignard reagent in an ice bath (0 °C).
-
Add the solution of acetaldehyde dropwise from the dropping funnel while maintaining the low temperature. A thick precipitate of the magnesium alkoxide salt will form.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
4. Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: Competing reaction pathways in the Grignard synthesis of this compound.
References
Technical Support Center: Chemoenzymatic Deracemization of 1-Phenylethanol
Welcome to the technical support center for the chemoenzymatic deracemization of 1-phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the chemoenzymatic deracemization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
1.1 Low Conversion in Lipase-Catalyzed Kinetic Resolution
Question: I am performing a lipase-catalyzed kinetic resolution of racemic this compound using vinyl acetate, but my conversion is consistently below 50%. What are the possible reasons and how can I improve it?
Answer: A conversion rate approaching 50% is the theoretical maximum for a standard kinetic resolution, as the enzyme selectively acylates one enantiomer, leaving the other unreacted.[1] To achieve a higher yield of the desired enantiomer, a dynamic kinetic resolution (DKR) approach is necessary, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1]
However, if your conversion is significantly lower than 50%, consider the following troubleshooting steps:
-
Enzyme Activity: Ensure your lipase (e.g., Novozym-435) is active. Improper storage or handling can lead to denaturation.
-
Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and stirring rate. For Novozym-435, optimal conditions have been reported around 42°C.[2][3]
-
Substrate and Acyl Donor Concentration: The concentrations of this compound and vinyl acetate can influence the reaction rate. A study using response surface methodology identified optimal concentrations of 240 mM (R,S)-1-phenylethanol and a corresponding molar ratio of vinyl acetate.[2][3]
-
Enzyme Loading: The amount of enzyme used is crucial. An optimal biocatalyst concentration of 11 mg/mL has been reported for specific conditions.[2][3]
1.2 Poor Enantioselectivity (Low ee)
Question: My enzymatic resolution is proceeding, but the enantiomeric excess (ee) of both the product and the remaining substrate is low. How can I improve the enantioselectivity?
Answer: Low enantioselectivity can be a result of several factors:
-
Choice of Enzyme: While Novozym-435 (immobilized Candida antarctica lipase B) is widely used and generally shows high enantioselectivity, other lipases like those from Burkholderia cepacia or Candida rugosa might offer different selectivity profiles.[4][5]
-
Solvent Effects: The reaction medium can significantly impact enzyme performance. Non-polar solvents like hexane or toluene are commonly used.[1] The use of ionic liquids in a two-phase system has been shown to enhance enantioselectivity.[5]
-
Temperature: Temperature can affect the flexibility of the enzyme's active site, thereby influencing enantioselectivity. It is essential to operate within the optimal temperature range for the specific lipase being used.
-
Acyl Donor: While vinyl acetate is a common choice, other acyl donors could potentially improve enantioselectivity.
1.3 Incompatibility in Dynamic Kinetic Resolution (DKR)
Question: I am attempting a dynamic kinetic resolution by combining a lipase with a racemization catalyst, but the reaction is not proceeding as expected. What could be the issue?
Answer: A common challenge in DKR is the incompatibility between the enzyme and the racemization catalyst.[1] For instance, when using a niobium salt like NbOPO4 as the racemization agent with CALB (Novozym-435), direct mixing of all components can lead to inhibition of the enzyme, resulting in only trace amounts of the desired product.[1]
Solution: To overcome this, physical separation of the two catalysts is recommended. A "fixed bed" like system, where the lipase and the racemization catalyst are separated by thin layers of cotton within the reaction vessel, has been shown to be effective.[1] This setup allows the substrate and product to diffuse between the catalytic zones while preventing direct contact and deactivation.
1.4 Enzyme Deactivation in ADH-Based Deracemization
Question: I am using an alcohol dehydrogenase (ADH) for the deracemization of this compound, which involves an oxidation step followed by an asymmetric reduction. I am observing a rapid loss of enzyme activity. Why is this happening?
Answer: In chemoenzymatic deracemization processes that couple a chemical oxidation with an enzymatic reduction, the oxidant can deactivate the ADH. For example, manganese oxides (e.g., MnO2), which can be used to oxidize the unwanted enantiomer to acetophenone, are known to be detrimental to ADH activity.[6][7] Direct contact between the Mn oxidant and the enzyme can lead to a rapid decrease and eventual loss of catalytic function.[7]
Solution: Compartmentalization is a key strategy to prevent enzyme deactivation. By physically separating the oxidation and reduction reactions, the enzyme is protected from the harmful oxidant. A polydimethylsiloxane (PDMS) thimble can be used for this purpose.[6][7] The oxidation of this compound with the manganese oxidant occurs inside the PDMS thimble. The resulting acetophenone, being a small organic molecule, can diffuse through the hydrophobic PDMS membrane into the outer chamber containing the ADH and cofactor for the enantioselective reduction to the desired (R)-1-phenylethanol.[6][7]
1.5 Inefficient Cofactor Regeneration
Question: My ADH-catalyzed reduction of acetophenone is stalling, and I suspect an issue with cofactor (NADH/NADPH) regeneration. What are the common challenges and solutions?
Answer: Efficient cofactor regeneration is critical for the economic viability of processes using oxidoreductases like ADHs, as cofactors such as NAD(P)H are expensive.[8][9] Challenges in cofactor regeneration include:
-
High Cost of Cofactors: The stoichiometric use of NAD(P)H is not feasible for industrial-scale processes.
-
Thermodynamic Equilibria: The regeneration reaction may be limited by unfavorable thermodynamics.
-
Complexity of Regeneration Systems: Many regeneration systems require a second enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and a co-substrate, which can complicate downstream processing.[10]
Solutions:
-
Enzyme-Coupled Regeneration: Use a secondary enzyme and a sacrificial co-substrate. For example, glucose dehydrogenase and glucose can be used to regenerate NADPH from NADP+.
-
Substrate-Coupled Regeneration: Employ a co-substrate that is oxidized by the same ADH. A common example is the use of excess 2-propanol, which is oxidized to acetone to regenerate NAD(P)H.[10]
-
Whole-Cell Biocatalysts: Utilize whole microbial cells that have intracellular mechanisms for cofactor regeneration.
-
Electrochemical or Photochemical Regeneration: These methods offer alternatives to enzyme-based systems but may have their own set of challenges.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the main difference between kinetic resolution and dynamic kinetic resolution (DKR)?
A1: The primary difference lies in the maximum theoretical yield. In a standard kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic mixture. This means the maximum yield for the product is 50%, with the unreacted enantiomer also recoverable at a theoretical maximum of 50%.[1] Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by incorporating an in-situ racemization of the slower-reacting enantiomer.[1] This continuous racemization ensures that the substrate for the enzymatic reaction is constantly replenished, allowing for a theoretical yield of up to 100% of a single enantiomeric product.
Q2: Which enzymes are commonly used for the deracemization of this compound?
A2: Two main classes of enzymes are widely employed:
-
Lipases: Particularly Candida antarctica lipase B (CALB), often in its immobilized form (Novozym-435), is very popular for the kinetic and dynamic kinetic resolution of this compound via acylation.[1][2][4]
-
Alcohol Dehydrogenases (ADHs): These enzymes are used in deracemization strategies that involve an oxidation-reduction cycle. An ADH can be used to selectively oxidize one enantiomer, or a non-selective oxidation can be followed by an enantioselective reduction of the intermediate ketone (acetophenone) using an ADH.[6][11]
Q3: Why is compartmentalization important in some chemoenzymatic deracemization processes?
A3: Compartmentalization is a crucial strategy when the chemical and enzymatic catalysts are incompatible.[6][7] For instance, in a system combining manganese oxide-driven oxidation with an ADH-catalyzed reduction, the manganese ions can deactivate the enzyme.[6][7] By physically separating the two reactions, for example, using a polydimethylsiloxane (PDMS) membrane, the enzyme is protected from the deactivating agent while allowing the substrate and product to move between the compartments.[6][7] This enables a one-pot process that would otherwise not be feasible.
Section 3: Data Presentation
Table 1: Optimized Conditions for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
| Parameter | Optimal Value | Reference |
| Substrate Concentration | 240 mM | [2][3] |
| Biocatalyst Loading (Novozym 435) | 11 mg/mL | [2][3] |
| Temperature | 42 °C | [2][3] |
| Reaction Time for 100% ee of substrate | 75 min | [2][3] |
Table 2: Performance of DKR of this compound using CALB and Niobium Phosphate
| Parameter | Value | Reference |
| Conversion to (R)-1-phenylethyl acetate | 92% | [1] |
| Enantiomeric Excess (ee) of Product | 85% | [1] |
Table 3: Deracemization of this compound via Mn-Oxidation and ADH-Reduction with Compartmentalization
| Parameter | Value | Reference |
| Yield of (R)-1-phenylethanol | 96% | [6][7] |
| Enantiomeric Excess (ee) of (R)-1-phenylethanol | >99% | [6][7] |
Section 4: Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of this compound using CALB
This protocol is adapted from studies on the lipase-mediated resolution of this compound.[1][3]
-
Reaction Setup: To a solution of racemic this compound (e.g., 13.5 mmol) in hexane (80 mL), add CALB lipase (Novozym-435, 250 mg).
-
Initiation: Add vinyl acetate (e.g., 27 mmol) dropwise to the mixture.
-
Incubation: Maintain the reaction under orbital stirring (e.g., 180 rpm) at a controlled temperature (e.g., 42°C) for a specified time (e.g., 4 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC or GC.
-
Work-up: After the desired conversion is reached, filter the enzyme from the reaction mixture.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography to separate the acylated product from the unreacted alcohol.
Protocol 2: Compartmentalized Deracemization of this compound using Mn-Oxidant and ADH
This protocol is based on the one-pot deracemization method using a PDMS thimble.[6][7]
-
Interior Chamber Preparation: Inside a PDMS thimble, place racemic this compound and a manganese-based oxidant (e.g., MnO2) in a suitable organic solvent like methylene chloride.
-
Exterior Chamber Preparation: Place the PDMS thimble into a larger reaction vessel containing a buffered aqueous solution (e.g., Tris-HCl buffer). To this outer solution, add the alcohol dehydrogenase (ADH), and the cofactor (e.g., NADH or a regeneration system).
-
Reaction: Seal the vessel and allow the reaction to proceed at a controlled temperature with stirring for an extended period (e.g., 24-48 hours). The acetophenone formed in the inner chamber will diffuse into the outer chamber for enzymatic reduction.
-
Analysis: After the reaction, analyze the contents of the outer chamber by chiral HPLC to determine the yield and enantiomeric excess of the (R)-1-phenylethanol.
Section 5: Visualizations
References
- 1. scielo.br [scielo.br]
- 2. The production of enantiomerically pure this compound by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 6. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cofactor regeneration for sustainable enzymatic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for regeneration of nicotinamide coenzymes emphasizing self-sufficient closed-loop recycling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Acetophenone Reduction
Welcome to the technical support center for acetophenone reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the formation of side products during the reduction of acetophenone to 1-phenylethanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction of acetophenone, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reducing agent, short reaction time, or low temperature. 2. Side product formation: Reaction conditions favoring the formation of byproducts such as ethylbenzene, pinacol, or ethers. 3. Product loss during workup: Inefficient extraction or purification. | 1. Optimize reaction conditions: Increase the molar ratio of the reducing agent, extend the reaction time, or adjust the temperature as recommended in the specific protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Minimize side reactions: Refer to the specific troubleshooting sections below for minimizing ethylbenzene, pinacol, and ether formation. 3. Improve workup procedure: Ensure proper pH adjustment during quenching, use an adequate amount of extraction solvent, and handle the product carefully during solvent removal and purification. |
| Presence of unreacted acetophenone | 1. Insufficient reducing agent: The stoichiometric amount of reducing agent was not sufficient to fully reduce the ketone.[1] 2. Short reaction time: The reaction was not allowed to proceed to completion.[1] 3. Deactivated catalyst (for catalytic hydrogenation): The catalyst has lost its activity due to poisoning or degradation. | 1. Increase reducing agent: Use a slight excess of the reducing agent (e.g., NaBH4) to ensure complete conversion.[1] 2. Extend reaction time: Monitor the reaction by TLC until the acetophenone spot disappears. 3. Use fresh catalyst: Ensure the catalyst is active and has been stored properly. |
| Formation of ethylbenzene | Over-reduction and dehydration: This is common in catalytic hydrogenation, especially at higher temperatures and with acidic catalysts. The initially formed this compound undergoes dehydration to styrene, which is then reduced to ethylbenzene. | Modify reaction conditions: - Lower the reaction temperature. [2] - Reduce the hydrogen pressure. - Choose a less acidic catalyst support. For example, using a less acidic support for a Pd catalyst can reduce ethylbenzene formation. - Optimize reaction time: Shorter reaction times can favor the formation of this compound. |
| Formation of a high molecular weight, crystalline solid (Pinacol) | Pinacol coupling: This side reaction is favored by one-electron reducing agents (like Mg or Zn) and can occur under certain conditions with other reducing agents. It involves the coupling of two acetophenone radical intermediates.[3][4] | Control reaction conditions: - Avoid one-electron reducing agents if pinacol is not the desired product. - Ensure efficient stirring to prevent localized high concentrations of reactants. - Maintain a neutral or slightly acidic pH during the reaction and workup, as basic conditions can sometimes promote this coupling.[5] |
| Formation of an oily byproduct with a higher boiling point (Ether) | Acid-catalyzed etherification: The acidic conditions during workup or the use of an acidic catalyst can promote the dehydration of two molecules of this compound to form an ether. | Minimize acidic conditions: - Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids. - Use a non-acidic catalyst for hydrogenation if possible. - Purify the product promptly after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the reduction of acetophenone?
A1: The most common side products are ethylbenzene, 2,3-diphenyl-2,3-butanediol (pinacol), and bis(1-phenylethyl) ether. The formation of these byproducts is highly dependent on the choice of reducing agent and the reaction conditions.
Q2: How can I minimize the formation of ethylbenzene during catalytic hydrogenation?
A2: To minimize ethylbenzene formation, it is recommended to use milder reaction conditions. This includes lowering the reaction temperature and hydrogen pressure.[2] The choice of catalyst and support is also crucial; a less acidic support can help to suppress the dehydration of this compound to styrene, which is the precursor to ethylbenzene.
Q3: What causes the formation of a solid white precipitate during the reduction, and how can I avoid it?
A3: A solid white precipitate could be the pinacol coupling product, 2,3-diphenyl-2,3-butanediol. This is more likely to occur when using one-electron reducing agents. To avoid its formation, it is best to use hydride-based reducing agents like sodium borohydride under controlled conditions or to ensure that the reaction environment does not favor radical formation.
Q4: I observe an oily impurity that is difficult to separate from my this compound. What could it be?
A4: An oily impurity with a higher boiling point than this compound is likely bis(1-phenylethyl) ether. This can form under acidic conditions, particularly during the workup. To minimize its formation, carefully neutralize the reaction mixture after quenching and avoid prolonged exposure to acid.
Q5: Can the choice of solvent influence side product formation?
A5: Yes, the solvent can influence the reaction pathway. For instance, in electrochemical reductions, the addition of water to a methanol solvent has been shown to promote the electron transfer process, which can influence the formation of different products.[3] In catalytic transfer hydrogenation, the choice of hydrogen donor solvent is also critical.
Data Presentation
The following tables summarize the quantitative data on product and side product distribution under various reaction conditions.
Table 1: Catalytic Hydrogenation of Acetophenone
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | This compound Selectivity (%) | Ethylbenzene Selectivity (%) | Reference |
| Pd | SiO₂ | 25 | 1 | High | High (at low temp) | Low | [2] |
| Pd | SiO₂ (oxidized) | 25 | 1 | Lower | Low | >90 | [2] |
| Pd | Alumina-Silica | 170 | 50 | 100 | 0.1 | 99.9 | [2] |
| Cu | SiO₂ | 250 | 1 | 95 | Low | 99 | [6] |
| Cu | MgO | 250 | 1 | 48 | High | Low | [6] |
Table 2: Catalytic Transfer Hydrogenation of Acetophenone
| Catalyst | Hydrogen Donor | Temperature (°C) | Conversion (%) | This compound Selectivity (%) | Ethylbenzene Selectivity (%) | Reference |
| Cu-Zn-Al | Isopropanol | 180 | 89.4 | 93.2 | 6.8 | |
| MgO | 2-Pentanol | 119 | Low | 3 | 0 | [3] |
Note: Data for side product distribution in NaBH₄ and MPV reductions is less systematically reported in the literature, but typically these methods offer high selectivity for this compound under optimized conditions.
Experimental Protocols
1. Reduction of Acetophenone with Sodium Borohydride
This protocol describes a standard laboratory procedure for the reduction of acetophenone to this compound using sodium borohydride.
-
Materials:
-
Acetophenone (4.0 g, 33.3 mmol)
-
Sodium borohydride (0.5 g, 13.2 mmol)
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95% Ethanol (10 mL)
-
3M Hydrochloric acid (~4 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a beaker, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol with stirring.[1]
-
In a separate conical flask, place 4.0 g of acetophenone.
-
Prepare an ice bath to cool the acetophenone solution.
-
Slowly add the sodium borohydride solution dropwise to the acetophenone while stirring continuously. Maintain the reaction temperature between 30-50°C by controlling the rate of addition and using the ice bath.[1]
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After the addition is complete, let the mixture stand at room temperature for 15 minutes with occasional stirring.[1]
-
Carefully and slowly add approximately 4 mL of 3M hydrochloric acid to the reaction mixture in a fume hood to quench the reaction and decompose excess borohydride. Hydrogen gas will be evolved.[1]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with two portions of diethyl ether.
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Combine the organic extracts and wash with water.
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Dry the ether layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.
-
2. Catalytic Hydrogenation of Acetophenone
This is a general procedure for the catalytic hydrogenation of acetophenone. Specific conditions will vary depending on the catalyst and equipment used.
-
Materials:
-
Acetophenone
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., ethanol, water)
-
Hydrogen gas
-
-
Procedure:
-
Place the acetophenone and solvent in a suitable hydrogenation reactor.
-
Add the catalyst to the mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., GC, TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., by distillation or chromatography).
-
3. Meerwein-Ponndorf-Verley (MPV) Reduction of Acetophenone
This protocol outlines the reduction of acetophenone using aluminum isopropoxide.
-
Materials:
-
Acetophenone
-
Aluminum isopropoxide
-
Isopropanol (anhydrous)
-
-
Procedure:
-
Set up a distillation apparatus.
-
In the distillation flask, dissolve acetophenone in an excess of anhydrous isopropanol.
-
Add aluminum isopropoxide to the solution.
-
Heat the mixture to reflux. The acetone formed during the reaction will be distilled off, driving the equilibrium towards the products.
-
Continue the reaction until all the acetophenone has been consumed (monitor by TLC).
-
After cooling, hydrolyze the reaction mixture by carefully adding dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent to obtain the crude this compound, which can be further purified if necessary.
-
Visualizations
Caption: A general experimental workflow for the reduction of acetophenone.
Caption: Reaction pathways leading to common side products in acetophenone reduction.
References
Technical Support Center: Enzyme Deactivation by Manganese Ions in One-Pot Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering enzyme deactivation by manganese ions (Mn²⁺) in one-pot synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Is manganese (Mn²⁺) an enzyme activator or an inhibitor?
Manganese can function as both a cofactor (activator) and an inhibitor of enzymatic activity. Its role is highly dependent on the specific enzyme, the concentration of Mn²⁺ ions, the presence of other ions, and the reaction conditions. For many enzymes, including certain oxidoreductases, transferases, and hydrolases, Mn²⁺ is an essential cofactor required for catalytic activity.[1] However, at elevated concentrations, or with enzymes that do not require it as a cofactor, Mn²⁺ can act as a competitive or non-competitive inhibitor, leading to a decrease in enzyme activity.[1][2]
Q2: How do manganese ions deactivate enzymes in a one-pot synthesis?
In a one-pot synthesis, where multiple reaction steps occur in a single vessel, manganese ions can deactivate enzymes through several mechanisms:
-
Competitive Inhibition: Mn²⁺ ions can bind to the active site of an enzyme, competing with the substrate. This is particularly common in enzymes that have a binding site for other divalent cations like Mg²⁺ or Fe²⁺.[1]
-
Non-Competitive Inhibition: Manganese can bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Disruption of Protein Structure: At high concentrations, Mn²⁺ can interact with amino acid residues (e.g., those with sulfhydryl groups like cysteine), potentially disrupting the enzyme's three-dimensional structure and leading to inactivation.[2]
-
Changes in Cofactor Oxidation State: For some metalloenzymes that contain manganese as a cofactor, external Mn²⁺ can interfere with the redox state of the bound manganese, leading to inactivation.
Q3: What are the typical symptoms of Mn²⁺-induced enzyme deactivation in my experiment?
Common indicators of enzyme deactivation by manganese ions include:
-
A lower than expected reaction rate or product yield.
-
A progressive decrease in reaction rate over time.
-
Complete loss of enzymatic activity.
-
Inconsistent results between experimental batches.
Q4: Can I predict whether Mn²⁺ will inhibit my enzyme?
While not always predictable without experimental validation, you can consider the following:
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Enzyme Family: Check the literature for the specific enzyme or enzyme family you are using. Many metalloenzymes have known affinities for different divalent cations.
-
Cofactor Requirements: If your enzyme requires a different divalent cation (like Mg²⁺ or Zn²⁺) for activity, it is more likely to be inhibited by Mn²⁺ through competitive binding.
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Substrate Structure: If your substrate chelates metal ions, the presence of Mn²⁺ could interfere with substrate binding.
Troubleshooting Guides
Issue: Unexpectedly low enzyme activity in a one-pot synthesis containing Mn²⁺.
This guide will walk you through a systematic approach to determine if manganese ions are the cause of decreased enzyme activity and how to mitigate the issue.
Step 1: Initial Diagnosis and Control Experiments
The first step is to confirm that Mn²⁺ is the root cause of the observed inhibition.
-
Run Control Reactions:
-
No Mn²⁺ Control: Perform the reaction under identical conditions but without the addition of manganese ions. If the enzyme activity is restored, Mn²⁺ is the likely inhibitor.
-
Enzyme-Free Control: Run the reaction with all components, including Mn²⁺, but without the enzyme. This will help identify any background reactions or interference from manganese with your analytical methods.
-
Substrate-Free Control: In some cases, Mn²⁺ might interact with the substrate. A control without the substrate can help identify this.
-
Step 2: Characterize the Inhibition
If Mn²⁺ is confirmed as the inhibitor, the next step is to understand the nature of the inhibition.
-
Vary Mn²⁺ Concentration: Perform the enzymatic assay with a range of Mn²⁺ concentrations while keeping the substrate concentration constant. This will help determine the concentration at which inhibition becomes significant.
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Vary Substrate Concentration: Conduct the assay with a fixed concentration of Mn²⁺ and varying concentrations of the substrate.
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If increasing the substrate concentration overcomes the inhibition, it is likely competitive inhibition .
-
If the inhibition persists even at high substrate concentrations, it may be non-competitive or mixed inhibition .
-
Step 3: Mitigation Strategies
Based on the nature of the inhibition, you can employ several strategies to overcome the deactivation.
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Chelation: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the reaction mixture. EDTA will bind to the Mn²⁺ ions, preventing them from interacting with the enzyme.[3][4] Caution: EDTA can also chelate essential metal cofactors from the enzyme, so use it judiciously and run appropriate controls.
-
Optimization of Reaction Conditions:
-
pH: The inhibitory effect of metal ions can be pH-dependent. Experiment with a range of pH values to find conditions where the inhibition is minimized.
-
Temperature: Temperature can affect the binding affinity of Mn²⁺ to the enzyme. Test different temperatures within the enzyme's stability range.
-
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes protect it from inhibitors in the reaction medium.
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Alternative Metal Ions: If your reaction requires a divalent cation, investigate if Mn²⁺ can be replaced with another cation (e.g., Mg²⁺, Co²⁺) that does not inhibit the enzyme.
Quantitative Data on Manganese Ion Inhibition
The inhibitory effect of manganese ions is concentration-dependent and varies between different enzymes. The following table summarizes some reported inhibitory concentrations.
| Enzyme | Source | Mn²⁺ Concentration | Observed Effect | Reference |
| Paraoxonase (PON) | Bonito Fish Muscle | 10 µL - 50 µL of 0.001 M MnCl₂ | Decrease in enzyme activity. | [5] |
| Paraoxonase 1 (PON1) | Bull Semen | Micromolar levels | Inhibition of enzyme activity. | [5] |
| Glucose Oxidase (GOx) | Aspergillus niger | Not specified | Inhibition of catalytic activity. | [3] |
Experimental Protocols
Protocol: Investigating Mn²⁺ Inhibition in a One-Pot Synthesis
This protocol provides a general framework for determining the inhibitory effect of manganese ions on an enzyme in a one-pot reaction.
1. Materials and Reagents:
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Enzyme of interest
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Substrate(s)
-
Manganese (II) chloride (MnCl₂) stock solution (e.g., 1 M)
-
Reaction buffer at optimal pH for the enzyme
-
Chelating agent stock solution (e.g., 0.5 M EDTA)
-
Quenching solution (if necessary to stop the reaction)
-
Analytical equipment for product quantification (e.g., spectrophotometer, HPLC)
2. Procedure:
-
Part A: Determining the Inhibitory Effect of Mn²⁺
-
Prepare a series of reaction mixtures in separate tubes. Each tube should contain the reaction buffer, enzyme, and substrate(s) at their final concentrations.
-
Add varying concentrations of MnCl₂ to the tubes (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Initiate the reaction (e.g., by adding the substrate or enzyme last).
-
Incubate the reactions at the optimal temperature for a fixed period.
-
Stop the reactions at specific time points by adding a quenching solution or by heat inactivation.
-
Quantify the amount of product formed using a suitable analytical method.
-
Plot the enzyme activity (e.g., product formed per unit time) against the Mn²⁺ concentration.
-
-
Part B: Characterizing the Type of Inhibition
-
Based on the results from Part A, choose a concentration of Mn²⁺ that causes significant (e.g., 50%) but not complete inhibition.
-
Prepare two sets of reaction mixtures. One set will contain the chosen concentration of Mn²⁺, and the other will be a control set with no Mn²⁺.
-
In each set, vary the concentration of the primary substrate over a wide range (e.g., from 0.1 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant).
-
Follow steps 3-6 from Part A to measure the initial reaction velocities for each substrate concentration.
-
Plot the initial velocity versus substrate concentration for both the inhibited and uninhibited reactions (Michaelis-Menten plot). A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for a more linear representation.
-
Analyze the plots to determine the type of inhibition.
-
-
Part C: Testing Mitigation Strategies
-
Prepare reaction mixtures containing the inhibitory concentration of Mn²⁺ as determined in Part A.
-
To these tubes, add varying concentrations of a chelating agent like EDTA.
-
Run the reactions and measure the enzyme activity as described above.
-
Plot the enzyme activity against the EDTA concentration to determine the concentration required to restore activity.
-
Visualizations
Caption: Troubleshooting workflow for Mn²⁺-induced enzyme deactivation.
Caption: Mechanism of competitive inhibition by manganese ions (Mn²⁺).
Caption: Potential interactions and challenges in a one-pot synthesis.
References
- 1. chesci.com [chesci.com]
- 2. [PDF] An Overview of Inhibition of Enzymatic Activity by Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
- 3. Application of the Enzymatic Electrochemical Biosensors for Monitoring Non-Competitive Inhibition of Enzyme Activity by Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Addressing Mass Transfer Limitations in Biphasic 1-Phenylethanol Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass transfer limitations in the biphasic kinetic resolution of 1-phenylethanol.
Troubleshooting Guides
This section addresses common issues encountered during the biphasic resolution of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is the reaction rate slow and the conversion low, even with a sufficient amount of enzyme?
Possible Cause: External mass transfer limitations may be hindering the transport of this compound from the bulk organic phase to the aqueous phase where the enzyme is located. This creates a bottleneck, slowing down the overall reaction rate.
Solution:
-
Increase Agitation Speed: Insufficient mixing can lead to a thick, stagnant boundary layer between the two phases, impeding mass transfer. Gradually increasing the stirring or shaking speed can reduce the thickness of this layer and enhance the transfer of the substrate to the enzyme. Studies have shown that external mass transfer limitations in the kinetic resolution of (R,S)-1-phenylethanol can be eliminated at a stirring rate of 250 rpm.[1]
-
Optimize Phase Volume Ratio: The ratio of the organic to the aqueous phase volume can influence the interfacial area available for mass transfer. A very low volume of the aqueous phase might limit the enzyme's availability, while a very high volume might dilute the substrate excessively. Experiment with different phase ratios to find the optimal balance for your system.
-
Consider a Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be employed to facilitate the transport of the substrate across the phase boundary.
Question 2: Why is the enantioselectivity (ee) of the product or remaining substrate lower than expected?
Possible Cause: Mass transfer limitations can also negatively impact enantioselectivity. If the concentration of the preferred enantiomer at the enzyme's active site is depleted due to slow diffusion, the enzyme may start converting the less-preferred enantiomer at a relatively higher rate, thus lowering the overall enantioselectivity.
Solution:
-
Enhance Mass Transfer: As with low conversion, increasing the stirring speed is a primary strategy to ensure that the enzyme consistently encounters a higher concentration of the preferred enantiomer.
-
Optimize Enzyme Loading: While a high enzyme concentration is generally desirable for a faster reaction, an excessively high loading can exacerbate internal mass transfer limitations within the immobilized enzyme particles, if used. This can lead to a decrease in enantioselectivity.
-
Control Temperature: Temperature affects both enzyme activity and mass transfer. While higher temperatures can increase the reaction rate, they can also negatively impact enzyme stability and selectivity. The optimal temperature for the kinetic resolution of this compound using Novozyme 435 has been reported to be around 42°C.[2]
Question 3: The reaction starts well but then slows down or stops prematurely.
Possible Cause:
-
Enzyme Deactivation: The biphasic system, particularly the organic solvent, can lead to enzyme denaturation over time. High temperatures can also contribute to enzyme instability.
-
Product Inhibition: The accumulation of the product (1-phenylethyl acetate) in the organic phase can sometimes inhibit the enzyme's activity.
-
pH Shift in the Aqueous Phase: The enzymatic reaction can sometimes lead to a change in the pH of the aqueous phase, moving it away from the enzyme's optimal pH and thus reducing its activity.
Solution:
-
Immobilize the Enzyme: Immobilization can often enhance the stability of the enzyme in the presence of organic solvents and at elevated temperatures.
-
Choose a Biocompatible Organic Solvent: The choice of the organic solvent is crucial. Solvents with a high log P value are generally less disruptive to the enzyme's essential water layer and thus more biocompatible.
-
Buffer the Aqueous Phase: Using a suitable buffer in the aqueous phase can help maintain the optimal pH for the enzyme throughout the reaction.
-
In-situ Product Removal: In some advanced setups, techniques for the continuous removal of the product from the reaction mixture can be employed to alleviate product inhibition.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal stirring speed for the biphasic resolution of this compound?
The optimal stirring speed is system-dependent; however, a general approach is to increase the speed until the reaction rate or enantioselectivity no longer increases. This indicates that external mass transfer limitations have been overcome. For the lipase-catalyzed kinetic resolution of (R,S)-1-phenylethanol, a stirring rate of 250 rpm was found to eliminate external mass transfer limitations.[1] Another study on the dynamic kinetic resolution of this compound used an orbital stirring speed of 180 rpm.[3]
FAQ 2: How does temperature affect the resolution process?
Temperature has a dual effect. It increases the rate of both the enzymatic reaction and the diffusion of substrates. However, temperatures that are too high can lead to enzyme denaturation and a loss of activity and selectivity. The optimal temperature is a trade-off between reaction rate and enzyme stability. For instance, in one study, the optimal temperature for the kinetic resolution of this compound was found to be 42.5°C.[2]
FAQ 3: What are the recommended organic solvents for this biphasic system?
The choice of solvent is critical for both substrate/product solubility and enzyme stability. Generally, non-polar, water-immiscible solvents are preferred. Hexane is a commonly used solvent in the kinetic resolution of this compound.[1][3] The biocompatibility of the solvent often correlates with its log P value; solvents with higher log P values are typically less detrimental to the enzyme.
FAQ 4: What is a typical enzyme loading for this reaction?
Enzyme loading should be optimized for each specific system. A higher loading generally leads to a faster reaction, but can also increase costs and potentially introduce internal mass transfer limitations if the enzyme is immobilized. A study on the kinetic resolution of this compound reported an optimal biocatalyst concentration of 11 mg/mL for Novozyme 435.[2]
FAQ 5: How can I determine if mass transfer is limiting my reaction?
A simple diagnostic test is to vary the agitation speed while keeping all other parameters constant. If the initial reaction rate increases with increasing stirring speed and then reaches a plateau, it is indicative of external mass transfer limitations in the region before the plateau.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the biphasic resolution of this compound.
Table 1: Effect of Stirring Speed on Enantiomeric Excess (ee) of Substrate
| Stirring Speed (rpm) | Enantiomeric Excess (ee_s) (%) | Reference |
| 50 | ~85 | [4] |
| 150 | ~95 | [4] |
| 250 | >99 | [4] |
| 350 | >99 | [4] |
Table 2: Optimized Reaction Parameters for this compound Resolution
| Parameter | Optimal Value | Enzyme | Reference |
| Substrate Concentration | 240 mM | Novozyme 435 | [2] |
| Biocatalyst Loading | 11 mg/mL | Novozyme 435 | [2] |
| Temperature | 42 °C | Novozyme 435 | [2] |
| Reaction Time | 75 min | Novozyme 435 | [2] |
| Stirring Speed | 336 rpm | Novozyme 435 | |
| Acyl Donor:Alcohol Molar Ratio | 2:1 | Novozyme 435 |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol
This protocol is a general guideline and may require optimization for specific enzymes and reaction conditions.
Materials:
-
(R,S)-1-Phenylethanol
-
Immobilized Lipase (e.g., Novozyme 435)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Acyl donor (e.g., vinyl acetate)
-
Reaction vessel (e.g., sealed glass vial or bioreactor)
-
Magnetic stirrer and stir bar or orbital shaker
-
Temperature-controlled water bath or incubator
-
Syringes and needles for sampling
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a sealed reaction vessel, add the desired amount of (R,S)-1-phenylethanol and the anhydrous organic solvent.[1]
-
Add the immobilized lipase to the mixture. A typical loading is 10-20% by weight of the substrate.
-
Place the reaction vessel in a temperature-controlled environment and begin stirring at a predetermined rate (e.g., 250 rpm) to ensure adequate mixing of the two phases.[1]
-
Add the acyl donor to initiate the reaction. A molar excess of the acyl donor (e.g., 3:1 acyl donor to substrate) is often used to ensure the reaction proceeds to the desired conversion.[1]
-
Monitor the reaction progress by periodically withdrawing small aliquots from the organic phase.
-
Quench the reaction in the aliquots by removing the enzyme (e.g., by filtration or centrifugation).
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
Once the desired conversion (typically around 50% for kinetic resolution) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can often be washed with fresh solvent and reused.
-
The product (1-phenylethyl acetate) and the unreacted (S)-1-phenylethanol can be separated from the reaction mixture by techniques such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing mass transfer limitations.
Caption: Experimental workflow for biphasic this compound resolution.
References
Technical Support Center: Enhancing HPLC Separation of 1-Phenylethanol Diastereomers
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of 1-phenylethanol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers using HPLC? A1: Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics. These differences in properties, such as polarity and shape, allow for their separation using conventional, achiral stationary phases in HPLC systems.[1] The primary goal of method development is to identify a combination of a stationary phase and a mobile phase that maximizes the differences in interaction between the diastereomers, resulting in different retention times and effective separation.[1]
Q2: Is a chiral stationary phase (CSP) necessary to separate the diastereomers of this compound? A2: Not always. Because diastereomers have different physical properties, they can often be separated on standard achiral columns, such as C18 or Phenyl, under reversed-phase conditions, or on a silica column under normal-phase conditions.[1] However, if achiral methods do not provide adequate resolution, chiral stationary phases (CSPs) can be highly effective and may offer the required selectivity.[1][2] Polysaccharide-based CSPs are among the most successful and widely used for chiral separations.[2]
Q3: What role does derivatization play in separating enantiomers like this compound? A3: To separate enantiomers on an achiral column, they must first be converted into diastereomers. This is achieved by reacting the racemic mixture (e.g., (±)-1-phenylethanol) with a single enantiomer of a chiral derivatizing agent.[3] This reaction creates a mixture of diastereomeric products (e.g., esters or amides) that can then be separated using standard achiral HPLC techniques.[1][3] After separation, the individual diastereomers can be hydrolyzed to yield the pure, single enantiomers of the original compound.[1]
Q4: How does temperature affect the separation of diastereomers? A4: Column temperature is a critical parameter in HPLC that influences retention time, selectivity, and peak shape.[4] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and narrower, more efficient peaks.[4][5] However, the effect on selectivity can vary; for some compounds, increasing temperature can improve resolution, while for others, it may have the opposite effect or even cause a reversal of elution order.[6] It is recommended to evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C) to find the optimal condition.[1]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound diastereomers.
Problem: My diastereomers are co-eluting or show very poor resolution.
This is a selectivity issue. The primary goal is to alter the chromatographic conditions to enhance the differences in interaction between the diastereomers and the stationary phase.[1]
-
Solution 1: Optimize the Mobile Phase.
-
Adjust Solvent Ratio: Systematically alter the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase in reversed-phase, or the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent in normal-phase.[1] Small changes of 2-5% can significantly impact resolution.[1]
-
Change Organic Solvent: If adjusting the ratio is insufficient, switch the organic solvent entirely (e.g., from acetonitrile to methanol).[7] Different solvents alter the selectivity and can improve separation.
-
Add Modifiers: For normal-phase separations, small amounts of additives can influence selectivity. For reversed-phase, adjusting the pH with buffers can be crucial if the analytes have ionizable groups.[7]
-
-
Solution 2: Change the Stationary Phase.
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The interaction between the analyte and the stationary phase is key to separation. If a standard C18 column fails, try a different achiral phase like a Phenyl or Pentafluorophenyl (PFP) column, which offer different selectivities.[8]
-
If achiral methods are unsuccessful, consider using a chiral stationary phase (CSP), as they can provide high selectivity for diastereomers.[1] Polysaccharide-based columns are a common choice.[2]
-
-
Solution 3: Adjust the Temperature.
-
Varying the column temperature can alter selectivity.[6][5] Systematically analyze your sample at a range of temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.[9] Lower temperatures often increase retention and can sometimes improve resolution for compounds that elute closely together.[4]
-
-
Solution 4: Lower the Flow Rate.
-
Decreasing the flow rate can increase the efficiency of the separation and may improve resolution, although it will lead to longer run times.[1]
-
Problem: My peaks are tailing or show fronting.
Poor peak shape can be caused by column overload, secondary interactions with the stationary phase, or issues with the sample solvent.
-
Solution 1: Check for Column Overload.
-
Solution 2: Address Secondary Silanol Interactions.
-
If using a silica-based column, peak tailing for basic compounds can occur due to interaction with acidic silanol groups on the silica surface. Adding a basic modifier like triethylamine (TEA) to the mobile phase can mitigate this. Alternatively, ensure the mobile phase pH is low enough to suppress silanol ionization.[12]
-
-
Solution 3: Ensure Sample Solvent Compatibility.
Data Presentation: Method Parameters
The following tables summarize typical starting conditions and parameters for separating diastereomers. These should be used as a baseline for method development.
Table 1: Typical Achiral HPLC Conditions for Diastereomer Separation
| Parameter | Reversed-Phase | Normal-Phase |
| Stationary Phase | C18, Phenyl, PFP | Silica, Amino, Cyano |
| Mobile Phase | Water/Acetonitrile, Water/Methanol | Hexane/Ethanol, Hexane/Isopropanol |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 2.0 mL/min |
| Temperature | 25 - 55 °C | 25 - 50 °C |
| Detection | UV (e.g., 254 nm for this compound) | UV (e.g., 254 nm for this compound) |
Table 2: Example Chiral HPLC Conditions for this compound Separation
| Parameter | Condition | Reference |
| Stationary Phase | Lux Cellulose-3 | [14] |
| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) | [14] |
| Flow Rate | 1.0 mL/min | [14] |
| Temperature | 15 °C | [14] |
| Detection | UV at 254 nm | [14] |
Experimental Protocols
Protocol 1: General Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for diastereomers.[1]
-
Initial Column & Mobile Phase Screening:
-
Select two to three different achiral columns (e.g., C18, Phenyl for reversed-phase; Silica for normal-phase).
-
Prepare two primary mobile phase systems. For reversed-phase, use Water/Acetonitrile and Water/Methanol. For normal-phase, use Hexane/Ethanol and Hexane/Isopropanol.
-
Run a broad gradient on each column with each mobile phase to determine the approximate elution conditions and observe if any separation occurs.
-
-
Optimization of Mobile Phase:
-
Based on the best result from the initial screening, select the most promising column and mobile phase combination.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at three different temperatures (e.g., 25°C, 40°C, 55°C).
-
Select the temperature that provides the best balance of resolution, peak shape, and run time.
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize efficiency. Lower flow rates can sometimes improve resolution but will increase run time.
-
-
Method Validation:
-
Once optimal conditions are established, perform several replicate injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.
-
Protocol 2: Sample Preparation for HPLC Analysis
Proper sample preparation is crucial for reliable and reproducible results.[9][15]
-
Sample Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase.[10] Ideally, use the initial mobile phase composition. The typical concentration is around 1 mg/mL.[10][16]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column or tubing.[16]
-
Degassing: Ensure the prepared mobile phase is thoroughly degassed using sonication or vacuum filtration to prevent air bubbles from interfering with the detector and pump performance.[16]
-
System Equilibration: Before injecting the sample, equilibrate the HPLC column with the mobile phase at the set flow rate until a stable baseline is achieved.[16]
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: A systematic approach for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. ijsdr.org [ijsdr.org]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mdpi.com [mdpi.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Dynamic Kinetic Resolution of (S)-1-Phenylethanol
Welcome to the technical support center for the dynamic kinetic resolution (DKR) of (S)-1-phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent the unwanted racemization of the desired product during DKR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Dynamic Kinetic Resolution (DKR) for 1-phenylethanol?
Dynamic Kinetic Resolution is a powerful technique to convert a racemic mixture of an alcohol into a single, enantiomerically pure product, theoretically achieving up to 100% yield.[1][2][3] The process combines two key reactions occurring simultaneously in one pot:
-
Enzymatic Kinetic Resolution (KR): An enzyme, typically a lipase such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) much faster than the other.[4][5]
-
In-situ Racemization: A racemization catalyst continuously interconverts the faster-reacting and the slower-reacting enantiomers.[1] This ensures that the substrate for the enzymatic resolution is constantly replenished.
For this compound, the lipase selectively acylates the (R)-enantiomer, while the racemization catalyst converts the remaining (S)-1-phenylethanol into (R)-1-phenylethanol, allowing the reaction to proceed beyond the 50% theoretical maximum yield of a standard kinetic resolution.[2]
References
Technical Support Center: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of 1-phenylethanol using lipases in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Which lipase is most effective for the kinetic resolution of this compound?
A1: Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is widely reported to be highly effective for the kinetic resolution of this compound, demonstrating excellent enantioselectivity.[1][2][3] Lipases from Aspergillus oryzae and Pseudomonas species have also been successfully employed.[4][5] The choice of lipase can be critical, and screening several commercially available lipases is recommended for optimal results in a specific solvent system.
Q2: What is the role of the organic solvent in the reaction?
A2: The organic solvent serves to dissolve the substrate (this compound) and the acyl donor, while providing a non-aqueous environment that favors the esterification reaction over hydrolysis.[6] The choice of solvent significantly impacts lipase activity, stability, and enantioselectivity.[7]
Q3: How does the choice of organic solvent affect lipase activity?
A3: The properties of the organic solvent, such as polarity (log P), can dramatically influence enzyme performance. Generally, non-polar, hydrophobic solvents like hexane, heptane, and cyclohexane are preferred as they are less likely to strip the essential water layer from the enzyme, thus maintaining its active conformation.[8] Polar solvents can sometimes lead to higher selectivity but may also reduce overall enzyme activity.[8] For instance, methyl tert-butyl ether has been shown to be an effective solvent.[4]
Q4: What is the importance of water activity (aw) in the organic solvent?
A4: While the reaction is conducted in a non-aqueous medium, a minimal amount of water is crucial for maintaining the lipase's three-dimensional structure and catalytic function.[9][10] Water activity (aw), a measure of the available water, is a critical parameter.[11] Both excessively low and high water activities can negatively impact enzyme activity and stability. The optimal aw is lipase-dependent and needs to be empirically determined for each system.[11]
Q5: What are common acyl donors used in this reaction?
A5: Vinyl acetate is a widely used and highly effective acyl donor for the kinetic resolution of this compound.[2][4][12] The enol formed as a byproduct tautomerizes to acetaldehyde, making the reaction essentially irreversible and driving it towards product formation. Isopropenyl acetate is another effective acyl donor.[13]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no lipase activity | 1. Inappropriate organic solvent. 2. Incorrect water activity (aw). 3. Enzyme denaturation (e.g., due to temperature or solvent). 4. Insufficient mixing/mass transfer limitations. | 1. Screen a range of organic solvents with varying polarities (log P). Hydrophobic solvents like hexane or cyclohexane are often a good starting point.[5][12] 2. Optimize the water activity of the system. This can be achieved by pre-equilibrating the enzyme and solvent with salt hydrate pairs or by direct addition of a specific amount of water.[11] 3. Ensure the reaction temperature is within the optimal range for the specific lipase (typically 30-60°C).[2][4] Avoid aggressive stirring that could damage immobilized enzyme particles.[12] 4. For immobilized lipases, ensure adequate stirring to minimize diffusion limitations, but avoid excessively high speeds that can cause mechanical damage to the support.[12] |
| Low enantioselectivity (low enantiomeric excess, ee) | 1. Suboptimal organic solvent. 2. Incorrect reaction temperature. 3. Non-optimal acyl donor. 4. Reaction has proceeded too far past 50% conversion. | 1. The choice of solvent can influence the enantioselectivity of the lipase. Test different solvents to find the one that gives the best balance of activity and selectivity. 2. Temperature can affect the flexibility of the enzyme and thus its enantioselectivity. Perform the reaction at different temperatures to find the optimum.[2] 3. While vinyl acetate is common, other acyl donors might provide better selectivity for your specific lipase and substrate. 4. For a kinetic resolution, the maximum ee of the remaining substrate is achieved at or near 50% conversion. Monitor the reaction progress and stop it at the appropriate time. |
| Slow reaction rate | 1. Low enzyme concentration. 2. Low substrate or acyl donor concentration. 3. Mass transfer limitations with immobilized enzyme. 4. Presence of inhibitors. | 1. Increase the amount of lipase in the reaction mixture.[4] 2. Optimize the concentrations of this compound and the acyl donor. High substrate concentrations can sometimes lead to substrate inhibition.[4] 3. Increase the stirring speed (while monitoring for enzyme damage) or consider using a smaller particle size for the immobilized enzyme support.[12] 4. Ensure the purity of substrates and solvent, as impurities can inhibit the enzyme. |
| Inconsistent results | 1. Variation in water activity between experiments. 2. Inhomogeneous enzyme preparation. 3. Degradation of the lipase over time. | 1. Carefully control the water content of all reaction components (enzyme, solvent, substrates) for each experiment. 2. Ensure the lipase preparation is well-mixed before dispensing, especially for immobilized enzymes. 3. Store the lipase under recommended conditions (typically cool and dry) to maintain its activity. For reuse of immobilized lipase, ensure proper washing and drying procedures between cycles.[1][14] |
Data Presentation
Table 1: Effect of Organic Solvent on the Kinetic Resolution of this compound Catalyzed by Candida antarctica Lipase B (CALB)
| Organic Solvent | Log P | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantioselectivity (E-value) | Reference |
| n-Hexane | 3.5 | 42 | ~50 | >99 | >200 | [15] |
| Cyclohexane | 3.2 | 40 | - | High | - | [5][12] |
| Toluene | 2.5 | 60 | 92 (DKR) | 85 | - | [2] |
| Methyl tert-butyl ether (MTBE) | 1.35 | 30 | 46 | >99 | >200 | [4] |
| n-Heptane with [EMIM][BF4] | 4.0 | - | 40.1 | 98.9 | >200 | [13] |
Note: DKR refers to Dynamic Kinetic Resolution.
Table 2: Influence of Reaction Parameters on the Resolution of this compound
| Lipase Source | Parameter Varied | Conditions | Effect on Conversion/Enantioselectivity | Reference |
| Aspergillus oryzae | Acyl Donor | Vinyl acetate vs. others | Vinyl acetate was found to be the optimal acyl donor. | [4] |
| Aspergillus oryzae | Temperature | 20-50°C | Optimal temperature was found to be 30°C. | [4] |
| Aspergillus oryzae | Enzyme Amount | 20-80 g/L | Increased enzyme amount led to higher conversion rates, with 60 g/L being optimal. | [4] |
| Candida antarctica Lipase B | Stirring Rate | - | Too rapid stirring can destroy the enzyme support structure, altering reactivity and selectivity. | [12] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of this compound
-
Enzyme Preparation:
-
Immobilized lipase (e.g., Novozym 435) is often used directly. If using a free lipase powder, it may need to be dried or pre-equilibrated to a specific water activity.
-
-
Reaction Setup:
-
To a sealed reaction vessel (e.g., a screw-capped vial), add the chosen organic solvent (e.g., 5 mL of n-hexane).
-
Add racemic this compound to the desired concentration (e.g., 240 mM).[15]
-
Add the lipase to the desired concentration (e.g., 11 mg/mL).[15]
-
Initiate the reaction by adding the acyl donor (e.g., vinyl acetate), typically in a molar excess (e.g., 1.5 to 3 equivalents relative to the substrate).
-
-
Reaction Conditions:
-
Place the reaction vessel in a temperature-controlled shaker or on a magnetic stirrer to ensure adequate mixing.
-
Maintain the reaction at the optimal temperature (e.g., 42°C) for the chosen lipase.[15]
-
Monitor the reaction progress over time by taking small aliquots.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction in the aliquot, for example, by filtering out the immobilized enzyme or by adding a denaturing solvent.
-
Analyze the composition of the aliquot using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate and product.[2]
-
-
Calculation of Enantiomeric Excess and Conversion:
-
Enantiomeric excess (ee) is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
-
Conversion (c) can be calculated based on the disappearance of the starting material or the appearance of the product.
-
Mandatory Visualizations
References
- 1. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Water activity dependence of lipases in non-aqueous biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of 1-Phenylethanol Resolution using Response Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the kinetic resolution of 1-phenylethanol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing the enzymatic resolution of this compound using RSM?
A1: Based on multiple studies, the most influential factors affecting the enantiomeric excess (ee) and conversion rate are:
-
Temperature: Influences enzyme activity and stability.[1][2][3]
-
Enzyme Loading/Concentration: Affects the reaction rate.[1][2]
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Substrate Concentration: High concentrations can sometimes lead to substrate inhibition.[1][4]
-
Acyl Donor to Alcohol Molar Ratio: Stoichiometry impacts the equilibrium of the reaction.[2][4]
-
Reaction Time: Crucial for achieving desired conversion and ee.[1][5]
-
Agitation Speed: Important for ensuring proper mixing and overcoming mass transfer limitations, especially with immobilized enzymes.[2][6]
Q2: Which lipase is most commonly used and effective for the resolution of this compound?
A2: Novozym 435, an immobilized Candida antarctica lipase B (CALB), is frequently reported as a highly efficient and enantioselective biocatalyst for the kinetic resolution of (R,S)-1-phenylethanol.[1][2][3][5][7] Other lipases, such as those from Aspergillus oryzae and Burkholderia cepacia, have also been used with success.[4][8]
Q3: What are the typical ranges for the key experimental parameters in an RSM design for this application?
A3: The following table summarizes typical parameter ranges investigated in various studies. It is important to note that these are starting points, and the optimal ranges may vary depending on the specific enzyme and reaction conditions.
| Parameter | Typical Range |
| Temperature (°C) | 20 - 60[1][3] |
| Enzyme Loading (mg/mL or g/L) | 2 - 22 mg/mL[1] or up to 60 g/L[4] |
| Substrate Concentration (mM) | 40 - 400[1][5] |
| Acyl Donor:Alcohol Molar Ratio | 1:1 to 3:1[2][4][5] |
| Agitation Speed (rpm) | 50 - 400[1][2] |
| Reaction Time (min or h) | 5 - 120 min[1][5] or up to 20.3 h[2] |
Troubleshooting Guide
Problem 1: Low enantiomeric excess (ee) of the product/substrate.
-
Possible Cause 1: Suboptimal reaction conditions.
-
Possible Cause 2: Inappropriate reaction time.
-
Solution: Monitor the reaction progress over time. For kinetic resolutions, achieving approximately 50% conversion often yields the highest enantiomeric excess for the remaining substrate. Stopping the reaction too early or too late can result in lower ee.[1]
-
-
Possible Cause 3: Enzyme inhibition.
-
Solution: High concentrations of the substrate or product can inhibit the enzyme. Try running experiments at lower substrate concentrations.[4]
-
-
Possible Cause 4: Poor enzyme enantioselectivity.
Problem 2: Low conversion rate.
-
Possible Cause 1: Insufficient enzyme activity.
-
Possible Cause 2: Mass transfer limitations.
-
Possible Cause 3: Suboptimal acyl donor.
-
Possible Cause 4: Presence of inhibitors in the reaction medium.
-
Solution: Ensure the solvent and substrates are of high purity. Certain impurities can act as enzyme inhibitors.
-
Problem 3: Inconsistent or irreproducible results from RSM experiments.
-
Possible Cause 1: Poor experimental technique.
-
Solution: Ensure accurate measurement and dispensing of all components, especially the enzyme and substrates. Maintain consistent temperature and agitation speed across all experimental runs.
-
-
Possible Cause 2: Instability of the biocatalyst.
-
Solution: If reusing an immobilized enzyme, ensure it is properly washed and stored between runs. Enzyme activity may decrease over multiple cycles.[8]
-
-
Possible Cause 3: Analytical errors.
Experimental Protocols
Key Experiment: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol using Novozym 435
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3][5]
Materials:
-
(R,S)-1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane or methyl tert-butyl ether (solvent)
-
Reaction vials or flask
-
Orbital shaker incubator or magnetic stirrer with temperature control
-
HPLC with a chiral column (e.g., Chiralcel OB) for analysis[1][5]
Procedure:
-
Preparation of Reaction Mixture: In a reaction vial, dissolve a specific concentration of (R,S)-1-phenylethanol (e.g., 240 mM) in the chosen solvent.[1]
-
Addition of Acyl Donor: Add the desired molar equivalent of vinyl acetate (e.g., a 1:1 or 2:1 molar ratio to the alcohol).[2][4]
-
Enzyme Addition: Add the specified amount of Novozym 435 (e.g., 11 mg/mL).[1]
-
Reaction Incubation: Place the vial in an orbital shaker set to the desired temperature (e.g., 42 °C) and agitation speed (e.g., 336 rpm).[1][2]
-
Reaction Monitoring: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation for Analysis: Filter the aliquot to remove the immobilized enzyme. Dilute the sample with the mobile phase used for HPLC analysis.
-
Chiral HPLC Analysis: Inject the prepared sample into the HPLC system equipped with a chiral column to determine the concentrations of the remaining (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate. This allows for the calculation of enantiomeric excess (ee) and conversion.
Data Presentation
Table 1: Comparison of Optimized Conditions for this compound Resolution from Different Studies.
| Study | Enzyme | Design | Optimized Factors | Response (ee) | Response (Conversion) |
| Yilmaz et al. (2020)[1][5] | Novozym 435 | RSM | Temp: 42°C, Enzyme: 11 mg/mL, Substrate: 240 mM, Time: 75 min | 100% (ees) | ~50% |
| Ghamgui et al. (2004) | Immobilized Candida antarctica lipase | CCD | Temp: 42.5°C, Enzyme: 1.6x10-3 g/cm3, Molar Ratio: 2:1, Agitation: 336 rpm | >99% (eep) | ~47% |
| Yan et al. (2017)[4] | Aspergillus oryzae mycelium-bound lipase | One-factor-at-a-time | Temp: 30°C, Enzyme: 60 g/L, Molar Ratio: 1:1, Substrate: <1.4 M | >99% (eep) | ~46% |
Visualizations
Caption: Workflow for optimizing this compound resolution using RSM.
Caption: Factors influencing the responses in RSM optimization.
References
- 1. The production of enantiomerically pure this compound by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Determining the Enantiomeric Excess of 1-Phenylethanol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and efficacy assessment for chiral molecules. Enantiomers, which are non-superimposable mirror images of a molecule, can have vastly different pharmacological and toxicological effects. Therefore, quantifying the purity of a desired enantiomer is critical. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity.[1]
This guide provides an objective comparison of a validated HPLC method for determining the enantiomeric excess of 1-phenylethanol against other analytical techniques. It includes detailed experimental protocols, supporting data, and visualizations to assist in method selection and implementation.
Recommended HPLC Method for this compound
The separation of this compound enantiomers is effectively achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in distinct retention times. Polysaccharide-based CSPs are particularly effective for this separation.[1]
Experimental Protocol
1. System Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents in the specified ratio (e.g., n-heptane and 2-propanol). Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.[1]
-
System Equilibration: Equilibrate the chiral column with the prepared mobile phase at the designated flow rate until a stable baseline is achieved in the chromatogram.[1]
2. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[1]
3. Injection and Data Acquisition:
-
Inject a specific volume (e.g., 10 µL) of the prepared sample onto the column.[1]
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.[1]
4. Data Analysis:
-
Integrate the peak areas corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
HPLC Method Parameters
The following table summarizes the operational conditions for a validated HPLC method for the enantiomeric separation of this compound.
| Parameter | Condition |
| Column | Lux Cellulose-3 (or similar polysaccharide-based chiral column like Chiralcel OD/OB)[2] |
| Mobile Phase | n-heptane / 2-propanol / trifluoroacetic acid (98.7:1.3:0.15, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 254 nm[3] |
| Column Temperature | 15 °C[3] |
| Injection Volume | 10 µL |
Method Validation Workflow
The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. The following diagram illustrates the logical workflow for validating the HPLC method for this compound enantiomeric excess determination.
Caption: Workflow for the validation of an HPLC method for enantiomeric excess.
Quantitative Performance and Method Validation
The following table summarizes the typical validation parameters for a chiral HPLC method. These parameters are essential for demonstrating that the method is suitable for its intended use.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Specificity | Baseline resolution of enantiomers | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity (r²) | ≥ 0.995 | The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | Typically 98-102% | The closeness of test results obtained by the method to the true value.[5] |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2% Intermediate (Inter-day) ≤ 5% | The degree of agreement among individual test results when the procedure is applied repeatedly.[4][5] |
| Robustness | No significant change in results | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Comparison with Alternative Methods
While direct chiral HPLC is a leading technique, other methods can also be employed for determining enantiomeric excess. The choice of method often depends on the specific compound, available equipment, and the required sensitivity.
| Technique | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[1] | High resolution, wide applicability, established methods.[1] | Higher cost of chiral columns.[1] |
| Indirect Chiral HPLC | Derivatization with a chiral agent to form diastereomers, separated on an achiral column.[6] | Uses standard, less expensive columns; can enhance detection (e.g., fluorescence).[6] | Requires a derivatization step which adds complexity and potential for error. |
| Chiral Gas Chromatography (GC) | Separation of volatile compounds or derivatives on a chiral capillary column.[1] | High efficiency, excellent for volatile compounds.[1] | Often requires derivatization for non-volatile analytes like alcohols; thermal instability can be an issue.[1] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral stationary phase.[1] | Fast separations, reduced organic solvent consumption.[1] | Requires specialized and less common equipment.[1] |
| NMR with Chiral Agents | Formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum.[7][8] | Provides structural information; no separation is needed. | Lower sensitivity and precision compared to chromatographic methods; requires pure chiral agents. |
Conclusion
The validation of an HPLC method is crucial for the reliable determination of the enantiomeric excess of this compound. The direct chiral HPLC method detailed in this guide offers a robust, high-resolution approach suitable for quality control and research in the pharmaceutical industry. By following a structured validation workflow and comparing its performance against alternative techniques, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity of their compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dujps.com [dujps.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Resolution of this compound and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
Determining the Absolute Stereochemistry of 1-Phenylethanol: A Comparative Guide to NMR and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring its desired therapeutic effects and safety. This guide provides a comparative analysis of leading analytical techniques for confirming the absolute configuration of the chiral secondary alcohol, 1-phenylethanol. We will delve into the widely used NMR-based Mosher's method and compare its performance and experimental workflow with two powerful alternatives: enzymatic resolution coupled with NMR analysis and Vibrational Circular Dichroism (VCD) spectroscopy.
This guide will present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: A Quantitative Look
The primary NMR method for determining the absolute configuration of chiral alcohols is the Mosher's method. This technique relies on the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the MTPA moiety relative to the substituents of the chiral center in the two diastereomers leads to distinct chemical shifts in the ¹H NMR spectrum. The analysis of these chemical shift differences (Δδ) allows for the assignment of the absolute configuration.
Table 1: Illustrative ¹H NMR Data for Mosher's Method Analysis of a Chiral Secondary Alcohol
| Proton | δ (ppm) for (R)-MTPA Ester | δ (ppm) for (S)-MTPA Ester | Δδ (δS - δR) (ppm) |
| H-2 | 4.95 | 5.05 | +0.10 |
| CH₃ | 1.50 | 1.45 | -0.05 |
| Phenyl-H (ortho) | 7.30 | 7.35 | +0.05 |
| Phenyl-H (meta) | 7.25 | 7.28 | +0.03 |
| Phenyl-H (para) | 7.20 | 7.22 | +0.02 |
Note: This data is for illustrative purposes to demonstrate the principle of Mosher's method and does not represent actual experimental values for this compound.
A positive Δδ value for protons on one side of the chiral center and a negative Δδ value for protons on the other side, when correlated with the established model of the MTPA-ester conformation, allows for the unambiguous assignment of the absolute configuration.
Experimental Protocols
Mosher's Method: Derivatization and NMR Analysis
This protocol details the steps for determining the absolute configuration of this compound using Mosher's method.[1][2]
Materials:
-
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA)
-
(S)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid ((S)-MTPA)
-
This compound (enantiomerically enriched sample)
-
Dicyclohexylcarbodiimide (DCC) or Oxalyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
Part A: Esterification with (R)-MTPA
-
In a clean, dry flask, dissolve this compound (1.0 eq) and (R)-MTPA (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C. Alternatively, the MTPA can be converted to its acid chloride using oxalyl chloride prior to reaction with the alcohol.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
-
Acquire a ¹H NMR spectrum of the purified (R)-MTPA ester in CDCl₃.
Part B: Esterification with (S)-MTPA
-
Repeat the esterification procedure described in Part A using (S)-MTPA instead of (R)-MTPA.
-
Acquire a ¹H NMR spectrum of the purified (S)-MTPA ester in CDCl₃.
Part C: Data Analysis
-
Assign the proton signals in the ¹H NMR spectra of both diastereomeric esters.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.
-
Analyze the sign of the Δδ values for the protons on either side of the stereocenter to determine the absolute configuration based on the established Mosher's method model.
Enzymatic Resolution and NMR Analysis
This method provides an alternative to chemical derivatization by using an enzyme to selectively acylate one enantiomer of this compound, allowing for the separation and subsequent analysis of the unreacted enantiomer.[3][4][5]
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica lipase B, Novozym-435)
-
Acyl donor (e.g., vinyl acetate, glycerol triacetate)[6]
-
Organic solvent (e.g., hexane, toluene)
-
Chiral carboxylic acid for derivatization (e.g., (R)-(-)-acetoxyphenylacetic acid)
-
Coupling agent (e.g., EDC) and catalyst (e.g., DMAP) for derivatization
-
CDCl₃ for NMR analysis
-
Standard laboratory glassware and purification supplies
Procedure:
Part A: Enzymatic Kinetic Resolution
-
To a solution of racemic this compound in an appropriate organic solvent, add the lipase and the acyl donor.[4]
-
Stir the reaction at a controlled temperature (e.g., 30-70 °C) and monitor the progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess of both the unreacted alcohol and the ester product.
-
Separate the unreacted this compound from the ester product by column chromatography.
Part B: Derivatization of Unreacted Alcohol
-
React the enantiomerically enriched this compound from Part A with a chiral carboxylic acid (e.g., (R)-(-)-acetoxyphenylacetic acid) in the presence of a coupling agent (EDC) and a catalyst (DMAP) to form a diastereomeric ester.[5]
Part C: NMR Analysis
-
Acquire a ¹H NMR spectrum of the diastereomeric ester.
-
Compare the spectrum to the spectra of the diastereomeric esters prepared from authentic (R)- and (S)-1-phenylethanol with the same chiral carboxylic acid.
-
The comparison of the chemical shifts, particularly of the methyl and methine protons of the this compound moiety, will reveal the absolute configuration of the unreacted alcohol, and by inference, the stereoselectivity of the enzymatic reaction.[5][7]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful, non-destructive method that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.[8][9][10]
Materials:
-
Enantiomerically pure sample of this compound (5-10 mg)
-
Suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆)[8]
-
VCD spectrometer
Procedure:
Part A: Experimental Measurement
-
Dissolve the this compound sample in the chosen solvent to a concentration of approximately 0.1 M.[8]
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[8]
Part B: Computational Prediction
-
Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD and IR spectra for one enantiomer of this compound (e.g., the (R)-enantiomer).[9]
Part C: Spectral Comparison and Assignment
-
Compare the experimental VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).
-
If the experimental spectrum matches the predicted spectrum for the (R)-enantiomer, the sample has the (R)-configuration. If it matches the mirror-image spectrum, the sample has the (S)-configuration.[8]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Enzymatic Resolution of this compound and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipases for the Kinetic Resolution of 1-Phenylethanol
For researchers, scientists, and professionals in drug development, the enantioselective synthesis of chiral molecules is a critical step. The kinetic resolution of racemic mixtures using lipases offers a powerful and green alternative to traditional chemical methods. This guide provides a detailed comparison of commonly used lipases for the kinetic resolution of (±)-1-phenylethanol, a key chiral building block in the pharmaceutical and fragrance industries.
The enzymatic kinetic resolution of racemic 1-phenylethanol relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase. This results in the formation of an enantioenriched ester (typically (R)-1-phenylethyl acetate) and leaves behind the unreacted, enantioenriched alcohol (typically (S)-1-phenylethanol). The efficiency of this process is evaluated based on the conversion rate and the enantiomeric excess of both the product (eep) and the remaining substrate (ees).
Performance Comparison of Key Lipases
The selection of the lipase is paramount to achieving high enantioselectivity and conversion. Below is a summary of the performance of several well-documented lipases in the kinetic resolution of this compound.
| Lipase Source | Immobilization/Form | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | eeₚ (%) | eeₛ (%) | Enantioselectivity (E) | Reference |
| Pseudomonas cepacia | Immobilized on Zn/Al-Cl LDH | Vinyl acetate | n-Hexane | 35 | 1 | 50 | >99 | >99 | >200 | [1] |
| Pseudomonas cepacia | Immobilized by adsorption on Zn₂Al LDH | Vinyl acetate | n-Hexane | 35 | 24 | 50 | >99 | 100 | >200 | [2] |
| Candida antarctica B (Novozym 435) | Immobilized | Ethyl butyrate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Candida antarctica B (CALB) | Free or CLEAs | Vinyl acetate | Protic ionic liquids | 40 | Not specified | Not specified | 92->99 | Not specified | Not specified | [4] |
| Burkholderia cepacia | Free | Vinyl acetate | n-Heptane/[EMIM][BF₄] | 37 | 168 | 40.1 | 98.9 | Not specified | >200 | [5][6] |
| Aspergillus oryzae | Mycelium-bound | Vinyl acetate | Methyl tert-butyl ether | 30 | Not specified | >46 | >99 | Not specified | >200 | [7] |
| Candida rugosa | Free | Vinyl acetate | n-Heptane/Toluene with ionic liquids | Not specified | 168 | Low | Not specified | Not specified | Low | [6] |
Note: "Not specified" indicates that the specific data point was not available in the cited abstract. LDH = Layered Double Hydroxides; CLEAs = Cross-Linked Enzyme Aggregates; [EMIM][BF₄] = 1-ethyl-3-methylimidazolium tetrafluoroborate.
Experimental Workflow and Protocols
The general procedure for the kinetic resolution of this compound using a lipase involves the transesterification of the racemic alcohol with an acyl donor in an organic solvent.
General Experimental Workflow
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of this compound.
Detailed Experimental Protocols
Protocol 1: Kinetic Resolution using Immobilized Pseudomonas cepacia Lipase [2]
-
Immobilization: Pseudomonas cepacia lipase (LipPS) is immobilized on Zn₂Al layered double hydroxides (LDHs) via adsorption. The protein loading is typically 10 mg of protein per gram of support.
-
Reaction Setup: In a 25 mL stoppered flask, combine 50 mg of the immobilized lipase preparation, 5 mL of n-hexane, 0.5 mmol of racemic (R,S)-1-phenylethanol, and 0.5 mmol of vinyl acetate.
-
Incubation: Incubate the mixture at 35°C in a shaking water bath at 150 rpm for 24 hours.
-
Analysis: Monitor the reaction progress by taking samples at intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess of the substrate and product.
Protocol 2: Kinetic Resolution using Burkholderia cepacia Lipase in a Two-Phase System [6]
-
Reaction Setup: In a suitable reaction vessel, add 10 mg of Burkholderia cepacia lipase, 10 µL (0.08 mmol) of (R,S)-1-phenylethanol, 28.25 µL (0.3 mmol) of vinyl acetate, 200 µL of [EMIM][BF₄], and 400 µL of n-heptane.
-
Incubation: Carry out the biotransformation at 37°C for 168 hours.
-
Analysis: Determine the enantiomeric excesses of the product (eep) and substrate (ees), conversion (c), and enantioselectivity (E) using GC analysis. The use of ionic liquids may allow for the reuse of the enzyme for several reaction cycles.[6]
Protocol 3: Kinetic Resolution using Mycelium-Bound Aspergillus oryzae Lipase [7]
-
Enzyme Preparation: Use mycelium-bound lipase from Aspergillus oryzae.
-
Reaction Setup: The optimal conditions involve transesterification with vinyl acetate in methyl tert-butyl ether. The molar ratio of vinyl acetate to (R,S)-1-phenylethanol is 1:1, with an enzyme concentration of 60 g/L.
-
Incubation: Maintain the reaction at 30°C.
-
Analysis: At substrate concentrations below 1.4 M, conversions can reach over 46% with an enantiomeric excess of the product, (R)-1-phenylethyl acetate, greater than 99%.[7] This enzyme demonstrates a high tolerance for substrate concentration.[7]
Concluding Remarks
The choice of lipase for the kinetic resolution of this compound significantly impacts the efficiency and enantioselectivity of the process. Immobilized lipases, particularly from Pseudomonas cepacia, demonstrate excellent performance with high conversion and enantiomeric excess, coupled with the benefit of easier catalyst recovery and reuse.[1] Candida antarctica lipase B (CALB) is also a highly effective and widely used biocatalyst in this reaction.[4][8] While Candida rugosa lipase has been investigated, it has shown lower stereoselectivity in some systems.[6] The use of novel reaction media, such as ionic liquids, can further enhance the performance and stability of lipases like that from Burkholderia cepacia.[6] For industrial applications, factors such as enzyme cost, stability, reusability, and tolerance to high substrate concentrations, as seen with the mycelium-bound Aspergillus oryzae lipase, are crucial considerations.[7] This guide provides a foundation for selecting the most appropriate lipase and reaction conditions to achieve the desired chiral separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Vinyl Acetate in Enzymatic Resolution: A Comparative Guide to Acyl Donors
For researchers, scientists, and drug development professionals, the choice of an acyl donor is a critical parameter in developing efficient and highly selective enzymatic kinetic resolutions. Among the various options, vinyl acetate has emerged as a widely used and often superior choice. This guide provides an objective comparison of vinyl acetate with other acyl donors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
The Superiority of Irreversibility: Why Vinyl Acetate Excels
In lipase-catalyzed transesterification, the choice of acyl donor significantly influences reaction equilibrium, rate, and enantioselectivity. Vinyl acetate's primary advantage lies in its ability to drive the reaction to completion. This is because the immediate product of the acylation, vinyl alcohol, rapidly tautomerizes to the stable and non-nucleophilic acetaldehyde. This irreversible step effectively removes a reaction product from the equilibrium, pushing the reaction forward and leading to higher conversion rates and yields.[1] This contrasts with conventional alkyl esters, such as ethyl acetate, where the alcohol byproduct can participate in a reverse reaction, limiting the overall conversion.
Performance Comparison: Vinyl Acetate vs. Other Acyl Donors
The efficacy of vinyl acetate as an acyl donor is evident across a range of substrates, including alcohols and amines. Experimental data consistently demonstrates its high performance in terms of conversion rates, reaction times, and enantioselectivity.
Quantitative Data Summary
The following table summarizes the performance of vinyl acetate in comparison to other acyl donors in various enzymatic resolution studies.
| Substrate | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Reference |
| Naringin | Lipozyme TL IM | Vinyl Acetate | 97.5 | - | 24 | [2] |
| Acetic Anhydride | 98.5 | - | 8 | [2] | ||
| Acetic Acid | <10 | - | 48 | [2] | ||
| Ethyl Acetate | <10 | - | 48 | [2] | ||
| (R,S)-1-Phenylethanol | Burkholderia cepacia Lipase (BCL/GS) | Vinyl Acetate | 9 | >99 (R-ester) | 24 | [3] |
| Isopropenyl Acetate | 9 | >99 (R-ester) | 24 | [3] | ||
| Ethyl Acetate | 5 | >99 (R-ester) | 24 | [3] | ||
| Acetic Anhydride | 4 | 38 (R-ester) | 24 | [3] | ||
| (RS)-phenylethylamine | Aspergillus niger Lipase | Vinyl Acetate | - | >99 | - | [4] |
| Ethyl Acetate | - | >99 | - | [4] | ||
| Isopropenyl Acetate | - | >99 | - | [4] | ||
| Acetic Anhydride | - | >99 | - | [4] | ||
| Geraniol | Pseudomonas fluorescens Lipase | Vinyl Acetate | 96 | - | 3 | [5] |
| Racemic secondary alcohols | Burkholderia cepacia lipase | Vinyl Acetate | 45-50 | up to 99 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are representative experimental protocols for enzymatic resolutions utilizing vinyl acetate.
Protocol 1: Lipase-Catalyzed Resolution of (R,S)-1-Phenylethanol
This protocol is adapted from the study on the enantioselective resolution of (R,S)-1-phenylethanol catalyzed by lipases immobilized in starch films.[3]
Materials:
-
(R,S)-1-phenylethanol
-
Vinyl acetate
-
Burkholderia cepacia lipase (BCL) immobilized on ginger starch (GS)
-
Anhydrous n-heptane
Procedure:
-
To a solution of (R,S)-1-phenylethanol (1 mmol) in anhydrous n-heptane (5 mL), add vinyl acetate (2 mmol).
-
Add the immobilized BCL/GS biocatalyst (50 mg).
-
Incubate the reaction mixture at 35°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate.
Protocol 2: Enzymatic Synthesis of Naringin Acetate
This protocol is based on the efficient production of naringin acetate via enzymatic transesterification.[2]
Materials:
-
Naringin
-
Vinyl acetate
-
Immobilized Lipozyme TL IM
-
Acetonitrile
Procedure:
-
Dissolve naringin (e.g., 1 g) in acetonitrile in a reaction vessel.
-
Add vinyl acetate at a molar ratio of 1:5 (naringin:vinyl acetate).[2]
-
Add Lipozyme TL IM at a concentration of 3 g/L.[2]
-
Incubate the reaction at 40°C with agitation for 24 hours.[2]
-
Monitor the conversion to naringin acetate using High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Visualizations
The enzymatic acylation process with vinyl acetate typically follows a Ping-Pong Bi-Bi mechanism, particularly with lipases. This mechanism involves the formation of a covalent acyl-enzyme intermediate.
Ping-Pong Bi-Bi Reaction Mechanism
The following diagram illustrates the key steps in the lipase-catalyzed transesterification of an alcohol with vinyl acetate.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.
Experimental Workflow for Acyl Donor Screening
The process of selecting an optimal acyl donor involves a systematic screening of various candidates under controlled conditions.
Caption: Workflow for screening and comparing different acyl donors.
Conclusion
The selection of an appropriate acyl donor is paramount for the successful implementation of enzymatic kinetic resolutions. Vinyl acetate frequently demonstrates superior performance due to the irreversible nature of its reaction, which leads to high conversion rates and excellent enantioselectivity. While other acyl donors like acetic anhydride may offer faster initial reaction rates in specific cases, vinyl acetate's overall efficiency and broad applicability make it a go-to choice for the resolution of a wide variety of chiral molecules. The provided data, protocols, and diagrams offer a foundational resource for researchers to make informed decisions in the design and optimization of their enzymatic resolution processes.
References
A Researcher's Guide to Correlating Specific Rotation with Enantiomeric Purity of 1-Phenylethanol
For professionals in research, science, and drug development, accurately determining the enantiomeric purity of chiral compounds like 1-phenylethanol is fundamental. Polarimetry, a technique that measures the rotation of plane-polarized light by a chiral sample, provides a straightforward and rapid method for assessing enantiomeric excess (ee). This guide offers a comparison of the specific rotation values for the enantiomers of this compound, details the experimental protocol for its determination, and illustrates the relationship between specific rotation and enantiomeric purity.
The enantiomeric purity of a sample is a measure of the excess of one enantiomer over the other and is typically expressed as enantiomeric excess (% ee). This is calculated from the observed specific rotation of the mixture and the specific rotation of the pure enantiomer using the following formula:
Enantiomeric Excess (% ee) = ([α]observed / [α]pure) x 100
Where:
-
[α]observed is the specific rotation of the sample mixture.
-
[α]pure is the specific rotation of the pure enantiomer in excess.
A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and thus has a specific rotation of 0°.
Comparative Performance Data
The specific rotation of this compound is dependent on the enantiomer and the solvent used for the measurement. The data presented below is for solutions in methanol.
| Enantiomer | Purity | Specific Rotation ([α]) | Conditions |
| (S)-(-)-1-Phenylethanol | >97% | -45.0 ± 1.0° | c=5 in methanol |
| (R)-(+)-1-Phenylethanol | >98.5% | +45.0 ± 1.0° | c=5 in methanol[1] |
| (S)-(-)-1-Phenylethanol | >99% | -45 ± 1° (at 20°C/D) | c=5% in methanol |
| (R)-(+)-1-Phenylethanol | 99.9% | +43.03° | in methanol[2] |
| L-form (S)-1-Phenylethanol | - | -45.5° (at 23°C/D) | 5% in methanol[3] |
| Racemic (±)-1-Phenylethanol | 50/50 | -0.2 to +0.2° (at 20°C/D) | neat (without solvent)[4] |
Note: The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), and the configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules.
Experimental Protocol: Determination of Enantiomeric Purity by Polarimetry
This protocol outlines the procedure for measuring the specific rotation of a this compound sample to determine its enantiomeric excess.
1. Materials and Equipment:
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
Methanol (spectroscopic grade)
-
Sample of this compound
2. Sample Preparation:
-
Accurately weigh a known mass of the this compound sample. For a concentration of c=5, this would be 0.5 g.
-
Dissolve the sample in methanol in a 10 mL volumetric flask.
-
Ensure the sample is completely dissolved and the solution is homogeneous.
-
Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.
3. Measurement:
-
Calibrate the polarimeter with a blank (pure methanol).
-
Place the filled polarimeter cell in the instrument.
-
Measure the observed optical rotation (α).
4. Calculation of Specific Rotation:
-
Calculate the specific rotation ([α]) using the formula: [α] = α / (l x c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
5. Calculation of Enantiomeric Excess:
-
Using the calculated specific rotation of your sample and the specific rotation of the pure enantiomer (e.g., +45.0° for (R)-1-phenylethanol), calculate the % ee.
Example Calculation: If a sample of this compound, prepared at a concentration of 0.05 g/mL in methanol, gives an observed rotation of +1.125° in a 1 dm cell:
-
[α]observed = 1.125 / (1 x 0.05) = +22.5°
-
% ee = (+22.5° / +45.0°) x 100 = 50% ee of the (R)-enantiomer.
This indicates the mixture contains 75% (R)-1-phenylethanol and 25% (S)-1-phenylethanol.
Workflow for Enantiomeric Purity Determination
The following diagram illustrates the logical workflow for determining the enantiomeric purity of this compound using polarimetry.
Caption: Workflow for determining the enantiomeric purity of this compound via polarimetry.
Alternative Methods
While polarimetry is a valuable and accessible technique, other methods can also be used to determine enantiomeric excess, often with higher precision.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High resolution, accuracy, and sensitivity. | Requires specialized chiral columns and method development. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to create diastereomeric environments that are distinguishable by NMR. | Provides detailed structural information. | Can be complex to interpret and may require derivatization. |
For many applications, particularly in educational settings and for routine analysis of known compounds, polarimetry remains a reliable and cost-effective method for determining enantiomeric purity.[5] However, for regulatory submissions and in cases where high accuracy is paramount, methods like chiral chromatography are preferred.
References
- 1. (R)-(+)-1-Phenylethanol, 99%, ee 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Enzymatic Resolution of this compound and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13323-81-4・(+/-)-1-Phenylethanol・166-01612[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Niobium Salts as Effective Racemization Agents for 1-Phenylethanol: A Comparative Analysis
In the pursuit of enantiomerically pure pharmaceuticals and fine chemicals, the development of efficient racemization catalysts is paramount for dynamic kinetic resolution (DKR) processes. This guide provides a comparative analysis of various niobium salts as racemization agents for 1-phenylethanol, a key chiral building block. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their synthetic needs.
A study focusing on the lipase-mediated dynamic kinetic resolution of this compound systematically evaluated four different niobium salts for their efficacy in racemizing (S)-1-phenylethanol.[1][2][3] The screening revealed significant differences in catalytic activity, with niobium phosphate hydrate (NbOPO₄·nH₂O) emerging as the most effective agent.[1][3]
Comparative Performance of Niobium Salts
The racemization of (S)-1-phenylethanol was conducted in toluene at 60 °C, and the enantiomeric excess (ee) was monitored over 24 hours. The results of this comparative study are summarized in the table below.
| Entry | Niobium Salt | Time (h) | Enantiomeric Excess (ee) (%) |
| 1 | Niobium (V) oxide (Nb₂O₅) | 3 | 95 |
| 24 | 92 | ||
| 2 | Niobium phosphate hydrate (NbOPO₄·nH₂O) | 3 | 75 |
| 24 | 0 | ||
| 3 | Ammonium niobium oxalate (C₄H₄NNbO₉·xH₂O) | 3 | 95 |
| 24 | 95 | ||
| 4 | Niobium (V) chloride (NbCl₅) | 3 | 95 |
| 24 | Not Detected |
Table 1: Comparison of Niobium Salts for the Racemization of (S)-1-phenylethanol.[1][3] Reaction conditions: (S)-1-phenylethanol (0.24 mmol), Niobium salt (50 mg), toluene (6 mL), 60 °C, 700 rpm stirring. Enantiomeric excess was determined by chiral GC analysis. For entry 4, no this compound was detected after 24 hours, suggesting possible byproduct formation.[1][3]
From the data, niobium phosphate hydrate (NbOPO₄·nH₂O) stands out, achieving complete racemization (0% ee) within 24 hours.[1][2][3] In contrast, niobium (V) oxide and ammonium niobium oxalate showed minimal to no activity under the tested conditions.[1][3] While niobium (V) chloride also led to the disappearance of the starting material, the formation of byproducts was observed, making it a less desirable choice for clean racemization.[1][3]
Experimental Protocols
General Procedure for Racemization of (S)-1-phenylethanol:
The following protocol was employed for the screening of niobium salts as racemization agents[1]:
-
To a 15 mL Falcon tube, add the respective niobium salt (50 mg).
-
Add a solution of (S)-1-phenylethanol (0.24 mmol) in 6 mL of toluene.
-
The reaction mixture is then stirred and heated at 60 °C.
-
Aliquots of 100 μL are collected at specified time intervals (e.g., 3 and 24 hours).
-
Each aliquot is diluted with 100 μL of ethyl acetate in a 1.5 mL microtube for subsequent analysis.
-
The enantiomeric excess is determined by chiral gas chromatography (GC) analysis.[1][3]
This straightforward procedure allows for the effective evaluation of different catalysts under consistent conditions.
Experimental Workflow
The logical flow of the experimental process for evaluating niobium salts as racemization agents is depicted in the following diagram.
Caption: Experimental workflow for the racemization of this compound.
Conclusion
The comparative data clearly indicates that niobium phosphate hydrate (NbOPO₄·nH₂O) is a highly efficient and clean racemization agent for this compound under mild conditions.[1][2][3] Its ability to achieve complete racemization without significant byproduct formation makes it a promising candidate for integration into dynamic kinetic resolution processes, offering a valuable tool for the synthesis of enantiopure alcohols. Further optimization of reaction parameters such as catalyst loading and temperature could potentially enhance its performance even further.[1] The use of niobium compounds, particularly niobium phosphate, presents a viable and effective strategy in the field of asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of 1-Phenylethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Phenylethanol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to mitigate health risks and comply with regulatory standards.
Immediate Safety and Hazard Information
This compound is a combustible liquid that poses several health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation or damage.[1][2] Inhalation may lead to drowsiness, dizziness, and respiratory irritation.[3] Furthermore, prolonged contact with air and light can lead to the formation of potentially explosive peroxides.[3][4] Recent evaluations also suggest it may be a Category 2 carcinogen, warranting careful handling.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and logistical planning.
| Property | Value | Citations |
| Density | 1.012 g/mL at 25°C | [6] |
| Flash Point | 86.6°C (187.9°F) - Pensky-Martens closed cup | [6] |
| Water Solubility | 29 g/L at 20°C | [7] |
| Boiling Point | 204°C at 745 mmHg | [6] |
| Melting Point | 19-20°C | [6] |
| Vapor Pressure | 0.1 mmHg at 20°C | [6] |
| Vapor Density | 4.21 (vs. air) | [6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound must be handled as hazardous waste and must not be discharged into drains or sewers.[2][8] Local, state, and federal regulations must be followed at all times.[4]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste.[8][9] The container must be leak-proof and have a secure sealing cap.[9]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound." Ensure the label includes the accumulation start date and identifies all components of the waste stream.
Step 2: Handling Potential Peroxides
Due to the risk of forming explosive peroxides, special attention must be paid to the age of the chemical.[3][4]
-
Unopened Containers: Should be safe to store for up to 18 months.[3][4]
-
Opened Containers: Should not be stored for more than 12 months.[3][4]
Protocol for Aged Containers: If a container of this compound has exceeded its recommended storage duration, it should be treated as a potential peroxide former. Do not attempt to open or move a container with visible crystal formation around the cap. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on testing for and neutralizing peroxides before disposal.
Step 3: Managing Spills
In the event of a spill, immediate and appropriate action is required.
Experimental Protocol for Minor Spill Cleanup:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation. Remove all sources of ignition.[3][4]
-
Wear PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat.
-
Contain and Absorb: Contain the spill and absorb it using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3][10]
-
Collect Waste: Carefully scoop the absorbed material and place it into the designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For major spills, evacuate the area, alert emergency responders, and move upwind of the spill.[3]
Step 4: Final Disposal
-
Request Pickup: Once the waste container is nearly full (approximately 90%), seal it securely and request a waste pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[8][11]
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.
-
Disposal of Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[8][9] After rinsing, the container can often be disposed of as regular laboratory glassware, but confirm this with your EHS office. Deface the label on the empty container to prevent reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe handling and disposal of this compound waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. useforesight.io [useforesight.io]
- 6. This compound 98 98-85-1 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. (S)-(-)-1-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]
- 11. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
